molecular formula C7H9NO2 B481750 [6-(Hydroxymethyl)pyridin-3-yl]methanol CAS No. 21514-99-8

[6-(Hydroxymethyl)pyridin-3-yl]methanol

Cat. No.: B481750
CAS No.: 21514-99-8
M. Wt: 139.15g/mol
InChI Key: RSJLUZSZKJXUFJ-UHFFFAOYSA-N
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Description

[6-(Hydroxymethyl)pyridin-3-yl]methanol, a compound with the CAS number 38029-16-2 and molecular formula C7H9NO3, is a pyridine-based building block of significant interest in organic synthesis and medicinal chemistry research . This compound features a pyridine ring core that is substituted with two hydroxymethyl groups and a hydroxyl group, making it a versatile intermediate for constructing more complex molecules. Its physical properties, including a density of 1.427 g/cm³ and a high boiling point of 477.5°C, are important for handling and reaction planning during research activities . The presence of multiple functional groups allows this diol to participate in various chemical transformations. Researchers utilize it as a precursor in synthesis, where it can undergo reactions such as etherification or esterification, to create novel ligands, polymers, and other specialty chemicals . Its structural motif is valuable in developing compounds for potential pharmacological applications. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols while handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-(hydroxymethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-6-1-2-7(5-10)8-3-6/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJLUZSZKJXUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of [6-(Hydroxymethyl)pyridin-3-yl]methanol in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for understanding and determining the solubility of [6-(Hydroxymethyl)pyridin-3-yl]methanol, a pyridyl alcohol with significant potential in pharmaceutical and chemical synthesis. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes a foundational understanding of its physicochemical properties and provides a robust, field-proven protocol for its empirical determination. We delve into the molecular characteristics governing its solubility, offer qualitative predictions across a range of common laboratory solvents, and present a detailed, step-by-step methodology for the authoritative shake-flask method. This guide is intended to empower researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible solubility data, a critical parameter in process development, formulation, and regulatory compliance.

Introduction: The Significance of Solubility Data

This compound, a di-substituted pyridine, belongs to a class of compounds that are of high interest in medicinal chemistry and materials science. Pyridyl alcohols are common structural motifs in active pharmaceutical ingredients (APIs), acting as key intermediates and building blocks.[1][2] The two hydroxymethyl groups and the nitrogen atom in the pyridine ring confer specific polarity and hydrogen-bonding capabilities, which are pivotal in molecular interactions and, consequently, in the compound's biological activity and formulation characteristics.

Accurate solubility data is a cornerstone of drug development and chemical process design.[3][4][5] It directly influences:

  • Bioavailability: A drug must dissolve to be absorbed by the body.[5][6][7]

  • Formulation: Solubility dictates the choice of excipients and the feasibility of different dosage forms (e.g., oral solutions, injectables).[8]

  • Purification: Crystallization, a primary purification method, is entirely dependent on differential solubility in various solvent systems.

  • Process Chemistry: Solvent selection for synthesis and reactions is guided by the solubility of reactants, intermediates, and final products.

Given the absence of extensive published data for this compound, this guide provides the theoretical and practical foundation required to generate this critical information in a laboratory setting.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, on a molecular level, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is thermodynamically favorable when the energy released from solute-solvent interactions compensates for the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions.

Molecular Structure Analysis of this compound

The structure of this compound provides clear indicators of its solubility behavior:

  • Pyridine Ring: The nitrogen atom introduces polarity and a site for hydrogen bond acceptance.

  • Two Hydroxymethyl (-CH₂OH) Groups: These are highly polar functional groups capable of both donating and accepting hydrogen bonds. The presence of two such groups significantly enhances the molecule's capacity for strong interactions with polar solvents.

This combination suggests that the molecule will be most soluble in polar solvents, particularly those that can engage in hydrogen bonding.

Qualitative Solubility Expectations in Common Solvents

Based on the structural analysis, we can predict the relative solubility of this compound in various solvent classes, drawing parallels with structurally similar compounds like 3-pyridinemethanol and 4-pyridinemethanol.[9]

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh The two -OH groups and the pyridine nitrogen can form strong hydrogen bonds with the solvent's hydroxyl groups.[9]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High The high polarity of these solvents can solvate the polar regions of the molecule. DMSO and DMF are particularly effective due to their strong dipole moments.
Low-Polarity Dichloromethane, Ethyl AcetateLow to Moderate Limited ability to form strong interactions to overcome the solute's crystal lattice energy.
Nonpolar Toluene, Hexane, Diethyl EtherVery Low / Insoluble The weak van der Waals forces offered by these solvents are insufficient to disrupt the strong intermolecular hydrogen bonding between the pyridyl alcohol molecules.[9]

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold-standard technique for determining the equilibrium (or thermodynamic) solubility of a compound.[6][10] It is recommended by major regulatory bodies, including the World Health Organization (WHO), for its reliability.[11] The protocol involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Causality Behind Experimental Choices
  • Using an Excess of Solute: This ensures that the solution becomes saturated, which is the definition of solubility at a given temperature.

  • Controlled Temperature: Solubility is highly temperature-dependent. Maintaining a constant and recorded temperature (e.g., 37 ± 1 °C for physiological relevance) is critical for data accuracy and reproducibility.[10][11]

  • Sufficient Agitation Time: The system must reach equilibrium, where the rate of dissolution equals the rate of precipitation. This can take anywhere from 24 to 72 hours.[8][11] Kinetic solubility, measured after a short incubation, is often used for high-throughput screening but does not represent the true thermodynamic solubility.[5][6]

  • Validated Analytical Method: The concentration of the dissolved compound must be measured accurately. High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy are common methods, both requiring a properly constructed calibration curve with a known standard.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of crystalline this compound to a series of vials, each containing a precise volume of the desired solvent. A good starting point is to add approximately 10 mg of solute to 2 mL of solvent.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.[11]

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[10] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing or vortex formation.[11]

    • Agitate the samples for a predetermined time (e.g., 48 hours). To confirm equilibrium has been reached, samples can be taken at various time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.[11]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate any remaining microscopic solid particles by either:

      • Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes).

      • Filtration: Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) that is chemically compatible with the solvent and does not adsorb the solute.

  • Quantification:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (in which it is freely soluble).

    • Create a series of calibration standards by serially diluting the stock solution.

    • Analyze the calibration standards using a validated analytical method (e.g., HPLC-UV or UV-Vis Spectroscopy) to generate a calibration curve (Absorbance or Peak Area vs. Concentration).

    • Dilute the saturated sample aliquot with the same solvent used for the calibration curve to bring its concentration within the linear range of the assay.

    • Analyze the diluted sample and use the calibration curve to determine the concentration of the solute in the saturated solution.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L (M).

Visualization of Concepts and Workflows

Visual aids are crucial for clarifying complex molecular interactions and experimental procedures. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

cluster_solute This compound cluster_solvents Solvent Classes Solute Pyridine Ring (N atom) + 2x -CH₂OH groups Protic Polar Protic (e.g., Water, Methanol) Solute->Protic Strong H-Bonding (Donor & Acceptor) Aprotic Polar Aprotic (e.g., DMSO) Solute->Aprotic Dipole-Dipole H-Bond Acceptance Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Weak van der Waals

Caption: Molecular interactions governing solubility.

A 1. Preparation Add excess solute to solvent (n≥3 replicates) B 2. Equilibration Seal vials & agitate at constant T (e.g., 48h) A->B C 3. Phase Separation Centrifuge or filter (0.22 µm) to remove undissolved solid B->C D 4. Dilution Dilute clear supernatant to fall within calibration range C->D E 5. Quantification Analyze via HPLC or UV-Vis D->E F 6. Calculation Determine concentration using calibration curve E->F

Caption: Shake-Flask experimental workflow.

Conclusion

While direct, quantitative solubility data for this compound remains to be broadly published, a thorough understanding of its molecular structure allows for reliable qualitative predictions. For drug development and process chemistry, however, empirical data is non-negotiable. The shake-flask method detailed herein provides a self-validating, authoritative system for generating this crucial information. By adhering to a robust, well-controlled protocol, researchers can produce accurate and reproducible solubility data, paving the way for successful formulation, purification, and synthesis endeavors.

References

  • Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • PubMed. Thermodynamic modeling of activity coefficient and prediction of solubility.
  • ACS Publications. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • American Chemical Society. Predicting solubility curves via a thermodynamic cycle and machine learning.
  • ResearchGate. Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • Bienta. Shake-Flask Solubility Assay.
  • World Health Organiz
  • Ayurlog. Co-solvency and anti-solvent method for the solubility enhancement.
  • Benchchem.
  • PrepChem.com. Synthesis of 6-methyl-3-pyridylmethanol.
  • PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.

Sources

The Rising Potential of [6-(Hydroxymethyl)pyridin-3-yl]methanol: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Untapped Potential of a Novel Building Block

The pyridine ring is a cornerstone of medicinal chemistry, embedded in the structure of numerous blockbuster drugs and agrochemicals.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design.[3] While various substituted pyridines have been extensively explored, the specific isomer [6-(Hydroxymethyl)pyridin-3-yl]methanol remains a relatively uncharted territory. This technical guide aims to provide a comprehensive overview of the discovery, synthetic history, and, most importantly, a forward-looking perspective on the potential of this novel di-functionalized pyridine as a versatile building block for researchers, scientists, and drug development professionals.

The presence of two primary alcohol functionalities at the 3 and 6 positions of the pyridine ring opens up a wealth of possibilities for creating diverse molecular architectures. These hydroxyl groups can serve as handles for derivatization, enabling the synthesis of complex molecules with tailored pharmacological properties. This guide will delve into the logical synthetic pathways to access this promising intermediate, provide detailed projected experimental protocols, and explore its potential applications in medicinal chemistry.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals a clear and synthetically viable precursor: a diester of pyridine-3,6-dicarboxylic acid. The two hydroxymethyl groups can be readily obtained through the reduction of the corresponding ester functionalities. This disconnection is illustrated in the diagram below.

G target This compound fgd1 Functional Group Interconversion (Reduction) target->fgd1 precursor1 Dimethyl pyridine-3,6-dicarboxylate fgd1->precursor1 fgd2 Functional Group Interconversion (Esterification) precursor1->fgd2 precursor2 Pyridine-3,6-dicarboxylic acid fgd2->precursor2 fgd3 Functional Group Interconversion (Oxidation) precursor2->fgd3 precursor3 6-Methylnicotinic acid fgd3->precursor3 fgd4 Functional Group Interconversion (Oxidation) precursor3->fgd4 precursor4 2-Methyl-5-ethylpyridine fgd4->precursor4

Caption: Retrosynthetic analysis of this compound.

This analysis suggests a four-step synthetic sequence starting from the commercially available and inexpensive 2-methyl-5-ethylpyridine.

Proposed Synthetic Strategies and Methodologies

Based on the retrosynthetic analysis and established chemical literature for analogous compounds, a robust multi-step synthesis can be proposed. The overall workflow is depicted below.

G start This compound diester Diesters start->diester Esterification diether Diethers start->diether Etherification dihalide Dihalides start->dihalide Halogenation dialdehyde Dialdehyde / Dicarboxylic Acid start->dialdehyde Oxidation

Sources

A Comprehensive Technical Guide to Pyridine-3,5-dimethanol: Synthesis, Properties, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary and Nomenclature

Pyridine-3,5-dimethanol, a disubstituted pyridine derivative, stands as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a heterocyclic aromatic core flanked by two primary alcohol functionalities, imparts a versatile reactivity profile that is highly sought after by researchers in drug discovery, materials science, and fine chemical synthesis. The strategic placement of the hydroxymethyl groups at the 3 and 5 positions allows for the development of novel molecular frameworks with tailored electronic and steric properties.

This guide provides an in-depth exploration of pyridine-3,5-dimethanol, covering its physicochemical characteristics, robust synthesis protocols with mechanistic insights, key chemical transformations, and significant applications. The content is tailored for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to leverage this compound's full potential.

A note on nomenclature: While the topic was specified as synonyms for "[6-(Hydroxymethyl)pyridin-3-yl]methanol," this IUPAC name technically corresponds to a pyridine ring substituted at the 3 and 6 positions. However, the provided example, "pyridine-3,5-dimethanol," points to the more common and well-documented isomer with substituents at the 3 and 5 positions. Therefore, this guide will focus on the latter, Pyridine-3,5-dimethanol (CAS No. 21636-51-1) , as the core subject of this technical whitepaper.[1][2]

Physicochemical and Structural Properties

The utility of pyridine-3,5-dimethanol begins with its fundamental properties. The pyridine nitrogen atom provides a site for hydrogen bonding and coordination, while the two primary alcohol groups serve as versatile handles for a wide array of chemical modifications.

Table 1: Key Physicochemical Properties of Pyridine-3,5-dimethanol

Property Value Source
CAS Number 21636-51-1 [1][2]
Molecular Formula C₇H₉NO₂ [1]
Molecular Weight 139.15 g/mol [1]
Appearance Pale Yellow Semi-solid [1]
Boiling Point 350.6 ± 32.0 °C (Predicted) [1]
Density 1.261 ± 0.06 g/cm³ (Predicted) [1]
pKa 13.40 ± 0.10 (Predicted) [1]
Solubility Soluble in Water, Methanol, DMSO [1]
Storage 2-8°C, under inert atmosphere [1]

| Synonyms | 3,5-Bis(hydroxymethyl)pyridine, 3,5-Dihydroxymethylpyridine |[1] |

The structural arrangement of the two hydroxyl groups offers opportunities for creating rigid molecular scaffolds or flexible linkers, depending on the subsequent chemical design. The electron-withdrawing nature of the pyridine ring also influences the reactivity of the hydroxymethyl groups compared to their benzylic counterparts.

Synthesis Methodologies: From Precursor to Product

The synthesis of pyridine-3,5-dimethanol is most reliably achieved through the reduction of a corresponding precursor bearing carboxylic acid or ester functionalities at the 3 and 5 positions. The choice of reducing agent and reaction conditions is critical for achieving high yield and purity.

Retrosynthetic Rationale

The most logical and widely applicable retrosynthetic disconnection for pyridine-3,5-dimethanol involves the reduction of the commercially available pyridine-3,5-dicarboxylic acid or its corresponding dimethyl ester. This approach is favored due to the high efficiency and chemoselectivity of modern reducing agents in converting esters to primary alcohols.

Proposed Synthetic Workflow

The following workflow outlines a standard laboratory-scale synthesis. The key transformation is the reduction of the diester using a powerful hydride-based reducing agent like Lithium Aluminium Hydride (LiAlH₄). This choice is based on its proven efficacy in reducing esters to alcohols without affecting the aromatic pyridine core under controlled conditions.[3]

G cluster_0 Esterification cluster_1 Reduction A Pyridine-3,5-dicarboxylic acid B Dimethyl pyridine-3,5-dicarboxylate A->B  MeOH, H₂SO₄ (cat.)  Reflux C Pyridine-3,5-dimethanol B->C  1. LiAlH₄, THF  2. H₂O Quench caption Fig. 1: Synthetic workflow for Pyridine-3,5-dimethanol.

Fig. 1: Synthetic workflow for Pyridine-3,5-dimethanol.
Detailed Experimental Protocol: Reduction of Dimethyl Pyridine-3,5-dicarboxylate

This protocol is a self-validating system, incorporating reaction monitoring and standard purification techniques to ensure product integrity.

Materials:

  • Dimethyl pyridine-3,5-dicarboxylate

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (2.5 eq.) in anhydrous THF under a nitrogen atmosphere. The flask is cooled to 0°C in an ice bath.

  • Substrate Addition: A solution of Dimethyl pyridine-3,5-dicarboxylate (1.0 eq.) in anhydrous THF is added dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 5°C. Causality Insight: Slow, controlled addition is crucial to manage the exothermic reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup and Quenching: The reaction is carefully quenched by cooling the flask back to 0°C and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, generates a granular precipitate of aluminum salts that is easy to filter. Trustworthiness Principle: A standardized quenching procedure ensures safe decomposition of excess hydride and simplifies purification.

  • Filtration and Extraction: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with THF and ethyl acetate. The combined organic filtrate is collected.

  • Purification: The solvent is removed under reduced pressure. The crude residue is purified by silica gel column chromatography (using a gradient elution of ethyl acetate in hexanes) to yield pyridine-3,5-dimethanol as a pale yellow semi-solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Key Chemical Transformations and Derivative Synthesis

Pyridine-3,5-dimethanol is a versatile platform for synthesizing a variety of derivatives. The two primary alcohol groups are the main sites of reactivity.

G cluster_oxidation Oxidation cluster_halogenation Halogenation A Pyridine-3,5-dimethanol B Pyridine-3,5-dicarbaldehyde A->B  PCC or MnO₂ D 3,5-Bis(chloromethyl)pyridine A->D  SOCl₂ or PCl₅ C Pyridine-3,5-dicarboxylic acid B->C  KMnO₄ or Jones Reagent caption Fig. 2: Key transformations of Pyridine-3,5-dimethanol.

Fig. 2: Key transformations of Pyridine-3,5-dimethanol.
  • Oxidation: The diol can be selectively oxidized. Mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) will yield pyridine-3,5-dicarbaldehyde. Stronger oxidizing agents, such as potassium permanganate (KMnO₄), will lead to the formation of pyridine-3,5-dicarboxylic acid.

  • Halogenation: The hydroxyl groups can be readily converted to halogens, creating highly reactive intermediates. For instance, reaction with thionyl chloride (SOCl₂) produces 3,5-bis(chloromethyl)pyridine, an excellent precursor for nucleophilic substitution reactions.[4][5]

  • Esterification and Etherification: Standard alcohol reactions can be employed to synthesize a diverse library of esters and ethers, allowing for the fine-tuning of properties like lipophilicity and solubility, which is particularly valuable in drug discovery programs.

Applications in Research and Development

The unique structure of pyridine-3,5-dimethanol makes it a valuable component in several high-value research areas.

Pharmaceutical and Medicinal Chemistry

Pyridine derivatives are foundational scaffolds in modern drug discovery, present in a significant number of FDA-approved drugs.[6][7] They are particularly prevalent in anticancer and central nervous system (CNS) therapies.[7][8] The pyridine ring is often used as a bioisostere for a phenyl ring, offering improved solubility and metabolic stability.[9]

A specific, documented application of pyridine-3,5-dimethanol is its use as an intermediate in the synthesis of 5'-[(Desloratadine)methyl] Rupatadine, which is an impurity of the antihistaminic drug Rupatadine.[1] This highlights its direct relevance to the pharmaceutical industry, where the synthesis and characterization of impurities are critical for drug safety and regulatory approval.

Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine ring, along with the oxygen atoms of the two hydroxyl groups, can act as a tridentate ligand for a variety of metal ions. This chelating ability makes pyridine-3,5-dimethanol a valuable building block for constructing:

  • Metal-Organic Frameworks (MOFs): Creating porous materials with potential applications in gas storage, separation, and catalysis.

  • Homogeneous Catalysts: Designing novel catalysts where the metal center's activity is modulated by the electronic properties of the pyridine ligand.

Materials Science

In materials science, pyridine-3,5-dimethanol can be used as a surface modification agent.[10] By grafting it onto the surface of a material, its properties can be significantly altered. For example, it can be used to:

  • Enhance Hydrophilicity: The polar hydroxyl groups and pyridine nitrogen can increase a material's affinity for water.

  • Improve Biocompatibility: Introduce specific functionalities to a material's surface to improve its interaction with biological systems.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of pyridine-3,5-dimethanol is essential. Based on data for structurally similar compounds like 3-pyridinemethanol, it should be treated as an irritant.[11]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing vapors and direct contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably between 2-8°C as recommended.[1] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Pyridine-3,5-dimethanol is more than just a chemical intermediate; it is a versatile platform for innovation. Its well-defined structure, coupled with the dual reactivity of its aromatic core and alcohol functionalities, provides chemists with a powerful tool for constructing complex molecules. From its critical role in pharmaceutical synthesis to its potential in advanced materials and coordination chemistry, pyridine-3,5-dimethanol is poised to remain a compound of significant interest to the scientific community. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this valuable building block in their work.

References

  • 2-Pyridinemethanol, 3,5-Dimethyl - Pipzine Chemicals. (n.d.). Pipzine Chemicals.
  • 3-methoxy-6-methyl-2-Pyridinemethanol synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of 6-methyl-3-pyridylmethanol - PrepChem.com. (n.d.). PrepChem.com.
  • The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-Pyridinemethanol synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • (PYRIDIN-3-YL)METHANOL | CAS 100-55-0 - Matrix Fine Chemicals. (n.d.). Matrix Fine Chemicals.
  • (PDF) Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 3,5-PYRIDINEDIMETHANOL | 21636-51-1 - ChemicalBook. (n.d.). ChemicalBook.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride. (n.d.). Google Patents.
  • 3-Pyridinemethanol | C6H7NO - PubChem. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • 3,5-Bis(chloromethyl)pyridine | C7H7Cl2N - PubChem. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. (2016). Green Chemistry. Retrieved January 15, 2026, from [Link]

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Methodological & Application

Synthesis of [6-(Hydroxymethyl)pyridin-3-yl]methanol from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of [6-(Hydroxymethyl)pyridin-3-yl]methanol

Introduction: The Versatility of a Disubstituted Pyridine Diol

This compound, also known as 2,5-bis(hydroxymethyl)pyridine or 2,5-pyridinedimethanol, is a valuable bifunctional building block in modern organic synthesis. Its rigid pyridine core, combined with two reactive primary alcohol functionalities, makes it a sought-after intermediate in the development of novel pharmaceuticals, a versatile ligand in coordination chemistry, and a monomer for advanced polymer systems. The strategic placement of the hydroxymethyl groups at the 2- and 5-positions allows for the construction of complex molecular architectures with well-defined three-dimensional orientations. This guide provides a detailed examination of a reliable and scalable synthetic route to this important compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Synthetic Strategy: A Reduction-Centric Approach

The most direct and widely adopted strategy for the synthesis of this compound involves the reduction of a pyridine-2,5-dicarboxylate precursor. This retrosynthetic approach is favored due to the commercial availability and relative stability of the starting materials.

G Product This compound SM Dimethyl Pyridine-2,5-dicarboxylate Product->SM Reduction Diacid Pyridine-2,5-dicarboxylic Acid SM->Diacid

Caption: Retrosynthetic analysis of this compound.

The starting material of choice is typically a dialkyl ester of pyridine-2,5-dicarboxylic acid, such as dimethyl pyridine-2,5-dicarboxylate.[1] The ester is preferred over the free dicarboxylic acid for several reasons:

  • Solubility: The diester exhibits better solubility in common aprotic organic solvents (e.g., THF, diethyl ether) used for hydride reductions.

  • Reactivity: Carboxylic acids react with strong hydride reagents like lithium aluminum hydride (LiAlH₄) to first form a carboxylate salt and evolve hydrogen gas, consuming an extra equivalent of the reducing agent. Esters react more cleanly without this initial acid-base reaction.[2]

  • Purity: The diester can be easily purified by recrystallization or chromatography, ensuring a high-purity starting material for the reduction step.

Two primary reducing agents are considered for this transformation: Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄).

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive and powerful reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles.[2][3] Its high reactivity ensures a complete and often rapid conversion to the corresponding alcohol.[4] However, it is pyrophoric and reacts violently with water and other protic solvents, necessitating stringent anhydrous conditions and careful handling.[5]

  • Sodium Borohydride (NaBH₄): A much milder and more selective reducing agent.[6][7] It is primarily used for reducing aldehydes and ketones. While it reduces esters much more slowly than LiAlH₄, the reaction can be driven to completion, often by using an excess of the reagent in a protic solvent like methanol or ethanol.[8] Its key advantage is its stability in protic solvents and ease of handling, making it a safer alternative for large-scale synthesis.[9]

This guide will detail protocols for both methods, allowing researchers to choose based on available equipment, safety infrastructure, and desired reaction kinetics.

Mechanistic Overview: Hydride Delivery to the Carbonyl

The core mechanism for both LiAlH₄ and NaBH₄ involves the nucleophilic delivery of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester. The reaction proceeds in two stages.

G cluster_0 Step 1: First Hydride Addition cluster_1 Step 2: Second Hydride Addition Ester R-C(=O)OR' Intermediate1 R-CH(O⁻)OR' Ester->Intermediate1 Hydride Attack Hydride1 [H]⁻ Aldehyde R-C(=O)H Intermediate1->Aldehyde Elimination of ⁻OR' Aldehyde2 R-C(=O)H Alkoxide R-CH₂(O⁻) Aldehyde2->Alkoxide Hydride Attack Hydride2 [H]⁻ Alcohol R-CH₂OH Alkoxide->Alcohol Protonation (Workup)

Caption: Simplified mechanism of ester reduction to a primary alcohol.

In the first stage, a hydride attacks the carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide (⁻OR') leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of the hydride reagent to form an alkoxide. Finally, a proton source (typically added during the aqueous workup) protonates the alkoxide to yield the primary alcohol.[4]

Experimental Protocols

Starting Material: Dimethyl Pyridine-2,5-dicarboxylate

If not commercially available, the starting diester can be prepared from pyridine-2,5-dicarboxylic acid. A common method involves converting the diacid to the diacyl chloride using oxalyl chloride or thionyl chloride, followed by reaction with methanol.[1]

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
Pyridine-2,5-dicarboxylic acid167.1210.01.67 gSolid
Oxalyl Chloride126.9330.02.1 mLCaution: Toxic, corrosive. Use in a fume hood.
N,N-Dimethylformamide (DMF)73.09catalytic~2 dropsCatalyst
Dichloromethane (DCM), anhydrous84.93-40 mLSolvent
Methanol (MeOH), anhydrous32.04excess30 mLReagent and solvent

Procedure:

  • Suspend pyridine-2,5-dicarboxylic acid (1.67 g, 10.0 mmol) in anhydrous DCM (40 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Add a catalytic amount of DMF (2 drops).

  • Slowly add oxalyl chloride (2.1 mL, 30.0 mmol) dropwise at room temperature. Vigorous gas evolution will be observed.

  • Stir the reaction mixture at room temperature for 16 hours.[1]

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Carefully add anhydrous methanol (30 mL) to the residue at 0 °C (ice bath).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Remove the methanol under reduced pressure. The resulting white solid is crude dimethyl pyridine-2,5-dicarboxylate, which can be purified by recrystallization from a suitable solvent like methanol or ethyl acetate.[1]

Protocol A: Synthesis via Lithium Aluminum Hydride (LiAlH₄) Reduction

This protocol is highly effective but requires strict adherence to safety precautions due to the pyrophoric nature of LiAlH₄.[3]

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
Dimethyl pyridine-2,5-dicarboxylate195.1610.01.95 gStarting Material
Lithium Aluminum Hydride (LiAlH₄)37.9525.00.95 g2.5 eq. Powerful, moisture-sensitive reagent.
Tetrahydrofuran (THF), anhydrous72.11-100 mLSolvent
Deionized Water18.02-1.0 mLFor quenching
15% (w/v) NaOH (aq)40.00-1.0 mLFor quenching
Deionized Water18.02-3.0 mLFor quenching
Ethyl Acetate (EtOAc)88.11-~150 mLExtraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~5 gDrying Agent

Workflow Diagram

G start Suspend LiAlH₄ in anhydrous THF at 0°C add_ester Add solution of diester in THF dropwise start->add_ester react Stir at RT until reaction is complete (TLC) add_ester->react quench Cool to 0°C and perform Fieser workup (Sequential addition of H₂O, NaOH(aq), H₂O) react->quench filter Filter the mixture through Celite® quench->filter extract Extract filtrate with Ethyl Acetate filter->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify product Obtain pure this compound purify->product

Caption: Experimental workflow for LiAlH₄ reduction.

Procedure:

  • To a dry three-necked flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, add LiAlH₄ (0.95 g, 25.0 mmol) and anhydrous THF (50 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve dimethyl pyridine-2,5-dicarboxylate (1.95 g, 10.0 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0 °C.

  • CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Perform the quench slowly and deliberately in a well-ventilated fume hood. Sequentially add dropwise:

    • Deionized water (1.0 mL)

    • 15% aqueous NaOH solution (1.0 mL)

    • Deionized water (3.0 mL)

  • Stir the resulting granular white precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) to afford this compound as a white solid.

Protocol B: Synthesis via Sodium Borohydride (NaBH₄) Reduction

This protocol is safer and uses standard laboratory reagents, making it suitable for environments where handling LiAlH₄ is challenging.[8]

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
Dimethyl pyridine-2,5-dicarboxylate195.1610.01.95 gStarting Material
Sodium Borohydride (NaBH₄)37.8340.01.51 g4.0 eq. Milder, moisture-stable reagent.
Methanol (MeOH)32.04-100 mLSolvent
Saturated Na₂CO₃ (aq)105.99-~20 mLFor quenching
DCM/MeOH (10:1)--~200 mLExtraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~5 gDrying Agent

Procedure:

  • Dissolve dimethyl pyridine-2,5-dicarboxylate (1.95 g, 10.0 mmol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add sodium borohydride (1.51 g, 40.0 mmol) portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C. Gas evolution will be observed.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 16 hours.[8] Monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous Na₂CO₃ solution (~20 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • To the resulting residue, add a DCM/MeOH (10:1, 200 mL) mixture and stir for 15 minutes.

  • Filter the mixture to remove inorganic salts.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[8] Further purification can be achieved by recrystallization if necessary.

References

  • Jones, R. G., & Kornfeld, E. C. (1951). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society, 73(3), 1074–1075. [Link]

  • Babudri, F., et al. (2008). A Facile and Efficient Synthesis of 2,5-Bis(hydroxymethyl)pyridine. Synthetic Communications, 38(12), 1973-1978. [Link]

  • Yoshida, S., & Kumagae, Y. (1960). Synthesis of 2,5-Pyridinedimethanol. Nippon Kagaku Zasshi, 81(2), 345-346.
  • Wikipedia. (n.d.). Sodium borohydride. Wikipedia. [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Wikipedia. [Link]

  • University of York. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Department of Chemistry. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Google Patents. (1969). US3467663A - Derivatives of 2,6- and 2,5-bis (hydroxymethyl)pyridines.
  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for the Formation of [6-(Hydroxymethyl)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of [6-(Hydroxymethyl)pyridin-3-yl]methanol in Modern Chemistry

This compound, also known as 2,5-bis(hydroxymethyl)pyridine, is a pivotal structural motif in the fields of medicinal chemistry, materials science, and drug development. Its rigid pyridine core, coupled with the reactive hydroxymethyl functionalities at the 2 and 5 positions, imparts unique properties that make it a valuable building block for a diverse array of applications. In drug discovery, this diol serves as a versatile scaffold for the synthesis of novel therapeutic agents, offering hydrogen bond donor and acceptor sites crucial for molecular recognition at biological targets. In materials science, it is a precursor for specialty polymers and ligands for metal-organic frameworks (MOFs), contributing to the development of materials with tailored electronic and catalytic properties.

This comprehensive guide provides an in-depth exploration of the prevalent reaction mechanisms for the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles that govern these transformations. By understanding the "why" behind the "how," researchers can better troubleshoot and optimize these synthetic routes for their specific needs.

Synthetic Strategy: A Two-Step Approach from Pyridine-2,5-dicarboxylic Acid

The most common and efficient pathway to this compound involves a two-step sequence starting from the readily available pyridine-2,5-dicarboxylic acid (isocinchomeronic acid). This strategy is outlined below:

Synthetic_Pathway Start Pyridine-2,5-dicarboxylic Acid Intermediate Dimethyl/Diethyl Pyridine-2,5-dicarboxylate Start->Intermediate Fischer Esterification (MeOH or EtOH, H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., LiAlH₄, NaBH₄, Bouveault-Blanc)

Figure 1: General synthetic scheme for this compound.

The initial step involves the esterification of both carboxylic acid groups to enhance the reactivity of the carbonyl carbons towards reduction. The subsequent reduction of the diester to the corresponding diol is the critical transformation, and several methods can be employed, each with its own set of advantages and mechanistic nuances.

Part 1: Synthesis of the Diester Precursor via Fischer Esterification

The conversion of pyridine-2,5-dicarboxylic acid to its corresponding dimethyl or diethyl ester is typically achieved through Fischer esterification. This acid-catalyzed reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol or ethanol) is used, which also serves as the solvent.

Protocol 1: Synthesis of Dimethyl Pyridine-2,5-dicarboxylate

Materials:

  • Pyridine-2,5-dicarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridine-2,5-dicarboxylic acid (1 equivalent).

  • Add a large excess of anhydrous methanol (e.g., 20-30 equivalents).

  • Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully neutralize the acidic mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl pyridine-2,5-dicarboxylate.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes).

Part 2: Reduction of the Diester to this compound

This section details three distinct and reliable methods for the reduction of the diester precursor to the target diol. Each method is presented with its underlying mechanism, a detailed protocol, and expert insights into its practical application.

Method 1: Lithium Aluminum Hydride (LiAlH₄) Reduction

Expertise & Experience: Lithium aluminum hydride (LiAlH₄) is a powerful and highly efficient reducing agent for esters, typically providing high yields of the corresponding primary alcohols.[1] Its high reactivity, however, necessitates strict anhydrous conditions and careful handling due to its violent reaction with water and protic solvents.[2] The workup procedure is critical for safely quenching the excess reagent and isolating the product.

Mechanism: The reduction of an ester with LiAlH₄ proceeds through a two-step nucleophilic acyl substitution followed by a nucleophilic addition.

LiAlH4_Mechanism cluster_0 Step 1: Nucleophilic Acyl Substitution cluster_1 Step 2: Nucleophilic Addition Ester R-COOR' Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 1. LiAlH₄ (H⁻ attack) Aldehyde Aldehyde Tetrahedral1->Aldehyde 2. Elimination of alkoxide Alkoxide1 R'-O⁻ Aldehyde2 Aldehyde Tetrahedral2 Alkoxide Intermediate Aldehyde2->Tetrahedral2 3. LiAlH₄ (H⁻ attack) Alcohol Primary Alcohol Tetrahedral2->Alcohol 4. H₃O⁺ workup

Figure 2: Mechanism of LiAlH₄ reduction of an ester.

  • A hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • This intermediate collapses, eliminating the alkoxide (⁻OR') leaving group to form an aldehyde.

  • The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form a second tetrahedral intermediate (an alkoxide).

  • An acidic workup protonates the alkoxide to yield the primary alcohol.

Protocol 2: LiAlH₄ Reduction of Dimethyl Pyridine-2,5-dicarboxylate

Materials:

  • Dimethyl pyridine-2,5-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Sodium sulfate decahydrate (Glauber's salt) or a sequential quench with water and NaOH solution

  • Anhydrous magnesium sulfate

  • Standard inert atmosphere glassware (oven-dried) and techniques

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, suspend LiAlH₄ (2.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve dimethyl pyridine-2,5-dicarboxylate (1 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the diester dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water.

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes to precipitate the aluminum salts.

  • Add anhydrous magnesium sulfate to the slurry and stir for another 15 minutes to ensure complete drying.

  • Filter the granular precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) or by recrystallization.

Method 2: Sodium Borohydride (NaBH₄) Reduction with Lewis Acid Activation

Expertise & Experience: Sodium borohydride (NaBH₄) is a milder and safer reducing agent than LiAlH₄ and can be used in protic solvents like methanol or ethanol.[3] However, it is generally not reactive enough to reduce esters on its own.[4] Its reducing power can be significantly enhanced by the addition of a Lewis acid, such as lithium chloride (LiCl) or calcium chloride (CaCl₂), or by using a combination with aluminum chloride.[5] This method offers a safer alternative to LiAlH₄, with a simpler workup.

Mechanism: The addition of a Lewis acid (e.g., Li⁺) to the reaction mixture is believed to coordinate to the carbonyl oxygen of the ester. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydride from NaBH₄.

NaBH4_Mechanism cluster_0 Activation and Reduction cluster_1 Final Reduction Ester R-COOR' ActivatedEster Activated Ester (with Lewis Acid) Ester->ActivatedEster 1. Lewis Acid (e.g., Li⁺) coordination Tetrahedral1 Tetrahedral Intermediate ActivatedEster->Tetrahedral1 2. NaBH₄ (H⁻ attack) Aldehyde Aldehyde Tetrahedral1->Aldehyde 3. Elimination Aldehyde2 Aldehyde Alkoxide Alkoxide Aldehyde2->Alkoxide 4. NaBH₄ (H⁻ attack) Alcohol Primary Alcohol Alkoxide->Alcohol 5. Protonation (from solvent)

Figure 3: Proposed mechanism for Lewis acid-activated NaBH₄ reduction of an ester.

Protocol 3: NaBH₄/LiCl Reduction of Diethyl Pyridine-2,5-dicarboxylate

Materials:

  • Diethyl pyridine-2,5-dicarboxylate

  • Sodium borohydride (NaBH₄)

  • Lithium chloride (LiCl)

  • Ethanol (absolute)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve diethyl pyridine-2,5-dicarboxylate (1 equivalent) and lithium chloride (2.5 equivalents) in a mixture of THF and ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (4 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until the pH is approximately 7 and gas evolution ceases.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude diol by column chromatography on silica gel.

Method 3: Bouveault-Blanc Reduction

Expertise & Experience: The Bouveault-Blanc reduction is a classical method that uses metallic sodium in an alcohol (typically absolute ethanol) to reduce esters to primary alcohols.[6] While largely superseded by hydride reagents in laboratory settings due to safety concerns with handling large quantities of sodium, it remains a viable and cost-effective option for industrial-scale synthesis.[7] The reaction proceeds via a single-electron transfer mechanism, which is distinct from the hydride-based reductions.[8]

Mechanism: The Bouveault-Blanc reduction involves the transfer of electrons from sodium metal to the ester carbonyl group, generating radical intermediates.

Bouveault_Blanc_Mechanism cluster_0 Radical Anion Formation cluster_1 Intermediate Formation cluster_2 Final Product Formation Ester R-COOR' RadicalAnion Radical Anion Ester->RadicalAnion 1. Na (single electron transfer) RadicalAnion2 Radical Anion HemiacetalAlkoxide Hemiacetal Alkoxide RadicalAnion2->HemiacetalAlkoxide 2. Protonation (EtOH) 3. Na (SET) 4. Protonation (EtOH) HemiacetalAlkoxide2 Hemiacetal Alkoxide Alkoxide Alkoxide HemiacetalAlkoxide2->Alkoxide 5. Elimination of R'O⁻ Alcohol Primary Alcohol Alkoxide->Alcohol 6. Further reduction and workup

Sources

The Versatile Scaffold: [6-(Hydroxymethyl)pyridin-3-yl]methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability have cemented its status as a privileged structure in medicinal chemistry. Among the vast array of substituted pyridines, [6-(Hydroxymethyl)pyridin-3-yl]methanol, also known as 2,5-pyridinedimethanol, emerges as a particularly valuable building block. The presence of two reactive hydroxymethyl groups on a central pyridine core offers medicinal chemists a versatile platform for structural elaboration and the introduction of diverse pharmacophoric elements. This guide provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols and an analysis of its role in the generation of biologically active agents.

Pyridine derivatives are integral to a wide range of pharmaceuticals, exhibiting activities such as antifungal, antibacterial, antioxidant, and anticancer properties.[1] The strategic placement of substituents on the pyridine ring is a key determinant of a molecule's pharmacological profile, influencing its binding affinity to biological targets, as well as its pharmacokinetic and pharmacodynamic properties.

Core Applications in Drug Discovery

While direct incorporation of the intact this compound moiety into final drug structures is not extensively documented in publicly available literature for approved drugs, its significance lies in its role as a versatile starting material and intermediate. The two primary alcohol functionalities serve as convenient handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Derivatives of closely related structures, such as (pyridin-2-yl)methanol, have been successfully employed in the development of potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in inflammation and pain sensation.[2] This highlights the potential of pyridinyl methanol moieties to serve as key pharmacophoric elements in drug candidates.

Furthermore, a United States patent describes various dicarbamate and dithioncarbamate derivatives of 2,5-bis(hydroxymethyl)pyridine as novel pharmaceutical compounds, underscoring the potential for this scaffold in generating new chemical entities with therapeutic promise.[3]

The synthetic utility of this compound is further exemplified by its potential to be transformed into a variety of intermediates. For instance, the hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids, or converted to leaving groups for nucleophilic substitution reactions, thus opening avenues for a wide range of derivatizations.

Strategic Importance in Molecular Design

The 2,5-disubstitution pattern of this compound provides a distinct vectoral orientation for substituents, which can be crucial for optimizing interactions with biological targets. The ability to selectively modify one or both hydroxymethyl groups allows for the systematic exploration of structure-activity relationships (SAR).

The logical workflow for utilizing this scaffold in a drug discovery program can be visualized as follows:

G A This compound (Starting Material) B Selective Protection/ Derivatization of Hydroxymethyl Groups A->B Versatile Handles C Introduction of Pharmacophoric Elements B->C Controlled Synthesis D Library Synthesis & SAR Studies C->D Exploring Chemical Space E Lead Optimization D->E Identification of Hits F Preclinical Candidate E->F Refinement of Properties

Sources

Application Note: High-Purity Isolation of [6-(Hydroxymethyl)pyridin-3-yl]methanol using Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical framework for the purification of [6-(Hydroxymethyl)pyridin-3-yl]methanol, a polar heterocyclic building block crucial in pharmaceutical and materials science research. Due to its high polarity and the basicity of the pyridine nitrogen, this compound presents unique challenges for traditional chromatographic separation. This document outlines two robust, optimized protocols using normal-phase and reversed-phase flash chromatography. We delve into the scientific rationale behind method selection, mobile phase optimization, and the mitigation of common issues such as peak tailing. These protocols are designed for researchers, scientists, and process chemists seeking to achieve high purity and recovery of this and structurally similar polar molecules.

Introduction and Rationale

This compound, also known as pyridine-2,5-dimethanol, is a valuable synthetic intermediate. Its bifunctional nature, featuring two primary alcohol groups and a pyridine core, allows for diverse chemical modifications. However, these same features—specifically the two hydroxyl groups and the basic nitrogen atom—render it highly polar and prone to strong interactions with stationary phases, complicating purification.

Standard silica gel chromatography can suffer from poor resolution, significant peak tailing, and even irreversible adsorption due to the interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[1][2] Therefore, a carefully designed purification strategy is paramount. This note provides a systematic approach, beginning with an analysis of the molecule's properties to justify the selection of either a modified normal-phase or a reversed-phase methodology.

Physicochemical Properties of the Analyte

A successful purification strategy is built upon a thorough understanding of the target molecule's characteristics.

PropertyValue / ObservationChromatographic Implication
Molecular Formula C₇H₉NO₂-
Molecular Weight 139.15 g/mol Influences diffusion rates but is less critical for adsorptive chromatography.
Structure Pyridine ring with -CH₂OH groups at positions 2 and 5.High polarity due to two hydroxyl groups and a nitrogen lone pair. Will require a highly polar mobile phase in normal-phase chromatography.
Predicted pKa ~13.4 (hydroxyls), ~5.2 (pyridinium ion)The pyridine nitrogen is basic and can be protonated.[3][4] This leads to strong ionic interactions with acidic silica gel, causing peak tailing.[5]
Solubility Soluble in polar solvents like Methanol, DMSO, and Water.[6]Guides the choice of sample loading solvent and mobile phase components.
UV Absorbance Yes (Pyridine Ring Chromophore)Allows for easy detection using a UV detector during flash chromatography, typically around 254-265 nm.

Strategic Approach: Method Selection

The choice between normal-phase and reversed-phase chromatography depends on the impurity profile, sample solubility, and desired scale. The following decision tree provides a logical pathway for selecting the optimal technique.[7]

G start Crude Sample Analysis (TLC, LC-MS) q1 Are major impurities significantly less polar than the product? start->q1 npc Pursue Normal-Phase Chromatography (NPC) q1->npc  Yes q2 Is the product unstable on acidic silica? (Check with 2D TLC) q1->q2  No / Unsure rpc Pursue Reversed-Phase Chromatography (RPC) q2->npc  No (Use base additive) q2->rpc  Yes

Caption: Method selection workflow for purifying polar compounds.

  • Normal-Phase Chromatography (NPC) is often preferred for its use of volatile organic solvents, which simplifies post-purification sample processing.[8] It is ideal when impurities are substantially less polar and can be easily washed off the column.

  • Reversed-Phase Chromatography (RPC) is an excellent choice for highly polar compounds that exhibit poor retention or streaking on normal-phase media.[9][10][11] It is particularly effective if the compound is unstable on silica or if impurities are more polar.

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is designed to achieve high-resolution separation on standard silica gel by mitigating the undesirable interactions of the basic pyridine moiety.

Core Principle: The separation is based on polarity, where less polar compounds elute first.[12] A small amount of a basic modifier, triethylamine (TEA), is added to the mobile phase. The TEA acts as a masking agent, preferentially interacting with the acidic silanol sites on the silica surface, which prevents the basic pyridine nitrogen of the analyte from binding too strongly and causing peak tailing.[1][2][13]

Materials and Reagents:

  • Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt)

  • Silica Gel Flash Column (e.g., 12g, 24g, or 40g, depending on sample mass)

  • Solvents: Dichloromethane (DCM, HPLC Grade), Methanol (MeOH, HPLC Grade)

  • Additive: Triethylamine (TEA)

  • Crude this compound

  • TLC Plates (Silica gel 60 F₂₅₄)

Step-by-Step Methodology:

  • TLC Method Development:

    • Prepare a stock solution of your crude material in methanol (~10 mg/mL).

    • Test various mobile phase compositions. Start with a moderately polar system like 95:5 DCM/MeOH.

    • To a new developing tank, add the chosen solvent system plus 0.5-1% TEA by volume. For example, for 10 mL of 95:5 DCM/MeOH, add 50-100 µL of TEA.

    • Spot the crude material on a TLC plate and develop it in the TEA-modified eluent.

    • Goal: Achieve a retention factor (Rf) of 0.2-0.35 for the target compound. This Rf value typically translates well to a flash column separation.[14] Adjust the MeOH percentage to reach this target.

  • Sample Preparation and Loading:

    • Wet Loading (Preferred for good solubility): Dissolve the crude sample in a minimal amount of DCM or the initial mobile phase. If solubility is low, add a few drops of methanol to aid dissolution.[15]

    • Dry Loading (For poor solubility or strong solvents): Dissolve the crude sample in a suitable solvent (e.g., methanol). Add silica gel (approximately 2-3 times the mass of the crude sample) and evaporate the solvent to dryness on a rotary evaporator to obtain a free-flowing powder.[15] Load this powder into an empty solid load cartridge.

  • Column Equilibration and Run:

    • Install the appropriate size silica gel column onto the flash system.

    • Equilibrate the column with the initial mobile phase (the same composition as your optimized TLC solvent, including TEA) for at least 2-3 column volumes (CV).

    • Load the sample onto the column (either liquid injection or attached solid load cartridge).

    • Elution Program:

      • Isocratic Hold: Begin with an isocratic hold of the initial mobile phase for 1-2 CV to elute very non-polar impurities.

      • Gradient: Run a linear gradient from your initial conditions (e.g., 95:5 DCM/MeOH + 1% TEA) to a more polar composition (e.g., 85:15 DCM/MeOH + 1% TEA) over 10-15 CV.

      • High-Polarity Wash: Conclude with a high-polarity flush (e.g., 80:20 DCM/MeOH + 1% TEA) for 2-3 CV to elute any remaining highly polar impurities.

    • Detection: Monitor the elution at 254 nm.

    • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

  • Fraction Analysis:

    • Analyze the collected fractions corresponding to the main peak by TLC to confirm purity and pool the appropriate fractions.

    • Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified product.

Protocol 2: Reversed-Phase Flash Chromatography

This protocol is an excellent alternative, particularly if the compound shows instability on silica or if impurities are highly polar.

Core Principle: Reversed-phase chromatography separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically water/methanol or water/acetonitrile). Polar compounds, like our target, have weak interactions with the stationary phase and elute relatively early. Non-polar impurities are retained more strongly.[9]

Materials and Reagents:

  • Flash Chromatography System

  • Reversed-Phase C18 Flash Column

  • Solvents: Deionized Water, Methanol (MeOH, HPLC Grade) or Acetonitrile (ACN, HPLC Grade)

  • Optional Additive: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in both solvents

  • Crude this compound

Step-by-Step Methodology:

  • Method Development:

    • Unlike normal-phase, direct TLC-to-column correlation is less common. Method development often starts with a standard scouting gradient on an analytical HPLC or directly on the flash system.

    • A typical starting gradient is 5% to 95% MeOH in Water over 15-20 CV.

    • Rationale for Acid Additive: Adding 0.1% FA or TFA to the mobile phase can improve peak shape. At a low pH, the pyridine nitrogen is consistently protonated, and residual silanol groups on the C18-silica are suppressed, leading to sharper, more symmetrical peaks.[3]

  • Sample Preparation and Loading:

    • Dissolve the crude sample in a minimal amount of a weak solvent, such as water or the initial mobile phase. Using a strong solvent like pure methanol can cause premature band broadening. If necessary, use DMSO, but keep the injection volume small.

  • Column Equilibration and Run:

    • Install the C18 column.

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 Water/MeOH + 0.1% FA) for 3-5 CV. C18 columns often require longer equilibration than silica.

    • Load the dissolved sample.

    • Elution Program:

      • Gradient: Run a linear gradient from low to high organic content. For example: 5% MeOH to 50% MeOH in water (both with 0.1% FA) over 15 CV. The exact gradient will depend on the impurity profile.

      • High-Organic Wash: Finish with a flush of 95-100% MeOH for 3-5 CV to remove strongly retained, non-polar impurities.

    • Detection: Monitor at 254 nm.

    • Fraction Collection: Collect fractions based on the UV signal.

  • Fraction Analysis and Product Isolation:

    • Analyze fractions by LC-MS or HPLC to confirm purity and molecular weight.

    • Pool pure fractions.

    • Remove the organic solvent (MeOH/ACN) via rotary evaporation. The remaining aqueous solution containing the product can then be freeze-dried (lyophilized) to yield the final compound as a fluffy solid, free of residual solvents.

General Purification Workflow

The following diagram illustrates the comprehensive workflow from crude material to a fully characterized pure compound.

G cluster_0 Pre-Purification cluster_1 Purification cluster_2 Post-Purification crude Crude Material analyze Analyze Crude (TLC / LC-MS) crude->analyze method_dev Method Development (Select Phase & Eluent) analyze->method_dev flash_run Execute Flash Chromatography Run method_dev->flash_run collect Collect Fractions flash_run->collect analyze_frac Analyze Fractions (TLC / HPLC) collect->analyze_frac pool Pool Pure Fractions analyze_frac->pool evap Solvent Removal / Lyophilization pool->evap pure_product Pure Compound evap->pure_product char Characterization (NMR, MS, Purity Check) pure_product->char

Sources

The Strategic Role of [6-(Hydroxymethyl)pyridin-3-yl]methanol in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Cornerstone in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pyridine scaffold has emerged as a "privileged" structure, consistently featured in a multitude of FDA-approved drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and synthetic versatility make it an ideal building block for crafting highly specific and potent inhibitors of protein kinases.[2] Kinases, as central regulators of cellular signaling, are implicated in a vast array of diseases, most notably cancer and inflammatory disorders. Consequently, the development of novel kinase inhibitors remains a focal point of pharmaceutical research. This application note delves into the specific utility of a disubstituted pyridine derivative, [6-(Hydroxymethyl)pyridin-3-yl]methanol , as a strategic starting material for the synthesis of a clinically relevant class of kinase inhibitors: Rho-kinase (ROCK) inhibitors.

Scientific Background: From a Pyridine Precursor to a Potent Isoquinoline-Based ROCK Inhibitor

The therapeutic potential of targeting the Rho-associated protein kinase (ROCK) signaling pathway has been extensively validated, particularly in the context of cardiovascular diseases such as glaucoma.[][4][5] ROCK inhibitors function by modulating the actin cytoskeleton, leading to cellular relaxation and increased aqueous humor outflow in the eye, thereby reducing intraocular pressure.[6][7] A prominent example of a potent ROCK inhibitor is Verosudil (AR-12286) , a compound built upon a 6-aminoisoquinoline core.[6][8]

The synthesis of such isoquinoline-based kinase inhibitors can be strategically initiated from pyridine-based precursors. The Bischler-Napieralski reaction provides a classic and effective method for the construction of the isoquinoline ring system from a β-phenylethylamide derivative.[9] This application note outlines a synthetic strategy that leverages this compound to construct the foundational 6-aminoisoquinoline core, which is a key component of Verosudil and other related ROCK inhibitors.

The ROCK Signaling Pathway

The Rho/ROCK signaling cascade is a critical regulator of cell shape, motility, and contraction.[][4] As illustrated below, the pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates downstream targets, including Myosin Light Chain (MLC), leading to increased actomyosin contractility.[6][8] Inhibition of ROCK disrupts this process, leading to the desired therapeutic effects.

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors) GPCR GPCR / Receptor Extracellular_Stimuli->GPCR GEFs GEFs GPCR->GEFs RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GDP RhoA_GTP->RhoA_GDP GTPase activity ROCK ROCK RhoA_GTP->ROCK Activation GEFs->RhoA_GDP GTP GAPs GAPs GAPs->RhoA_GTP MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC Phospho-MLC MLC_Phosphatase->pMLC Dephosphorylation MLC->pMLC Actomyosin_Contraction Actomyosin Contraction pMLC->Actomyosin_Contraction Verosudil Verosudil (ROCK Inhibitor) Verosudil->ROCK Inhibition

Caption: The Rho/ROCK Signaling Pathway and its inhibition by Verosudil.

Detailed Synthetic Protocols

The following protocols provide a comprehensive, step-by-step methodology for the synthesis of a 6-aminoisoquinoline intermediate, a crucial precursor for ROCK inhibitors like Verosudil, starting from this compound.

Overall Synthetic Workflow

The proposed synthetic route is a multi-step process that begins with the selective modification of the hydroxymethyl groups of the starting material, followed by a series of transformations to construct the isoquinoline core via a Bischler-Napieralski cyclization, and concluding with the introduction of the key amino group.

Synthetic_Workflow A [6-(Hydroxymethyl)pyridin- 3-yl]methanol B Dichlorinated Pyridine Intermediate A->B SOCl2 C Cyanomethyl Pyridine Intermediate B->C NaCN D Phenylethylamine Precursor C->D Reduction (e.g., H2/Raney Ni) E N-Formyl Phenylethylamide D->E Formylation F Dihydroisoquinoline Intermediate E->F Bischler-Napieralski (POCl3) G 6-Nitroisoquinoline F->G Aromatization & Nitration H 6-Aminoisoquinoline (Final Intermediate) G->H Reduction (e.g., SnCl2)

Caption: Proposed synthetic workflow from the starting material to the 6-aminoisoquinoline core.

Protocol 1: Synthesis of 3,6-Bis(chloromethyl)pyridine

Objective: To convert the diol starting material into a more reactive dichloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (2.2 equivalents) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,6-bis(chloromethyl)pyridine.

Expected Yield: 85-95%

Protocol 2: Synthesis of 2-(6-(Cyanomethyl)pyridin-3-yl)acetonitrile

Objective: To introduce the cyano groups, which will be subsequently reduced to form the ethylamine backbone necessary for the Bischler-Napieralski reaction.

Materials:

  • 3,6-Bis(chloromethyl)pyridine

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve 3,6-bis(chloromethyl)pyridine (1 equivalent) in DMSO in a round-bottom flask.

  • In a separate flask, prepare a solution of sodium cyanide (2.2 equivalents) in a minimal amount of deionized water and add it to the pyridine solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(6-(cyanomethyl)pyridin-3-yl)acetonitrile.

Expected Yield: 70-85%

Protocol 3: Synthesis of 2-(6-(2-Aminoethyl)pyridin-3-yl)ethan-1-amine

Objective: To reduce the dinitrile to the corresponding diamine, forming the crucial β-phenylethylamine-like structure.

Materials:

  • 2-(6-(Cyanomethyl)pyridin-3-yl)acetonitrile

  • Raney Nickel (catalyst)

  • Methanol, anhydrous

  • Ammonia in methanol solution (7N)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or equivalent

  • Celite

Procedure:

  • In a high-pressure reaction vessel, suspend 2-(6-(cyanomethyl)pyridin-3-yl)acetonitrile (1 equivalent) in anhydrous methanol saturated with ammonia.

  • Carefully add a catalytic amount of Raney Nickel to the suspension.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature for 16-24 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude diamine product, which can be used in the next step without further purification.

Expected Yield: 80-90%

Protocol 4: Synthesis of 6-Amino-3,4-dihydroisoquinoline (via Bischler-Napieralski Reaction)

Objective: To construct the isoquinoline core through formylation followed by intramolecular cyclization.

Materials:

  • 2-(6-(2-Aminoethyl)pyridin-3-yl)ethan-1-amine

  • Ethyl formate

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile, anhydrous

  • Palladium on carbon (Pd/C)

  • Toluene

  • Sodium bicarbonate solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Formylation: Reflux the diamine (1 equivalent) in ethyl formate (used as both reagent and solvent) for 6-8 hours. Concentrate the mixture under reduced pressure to obtain the crude N-formyl derivative.

  • Bischler-Napieralski Cyclization: Dissolve the crude N-formyl derivative in anhydrous acetonitrile. Cool the solution to 0 °C and slowly add phosphorus oxychloride (1.5 equivalents). After addition, heat the mixture to reflux for 3-5 hours.

  • Aromatization and subsequent functional group manipulation to 6-aminoisoquinoline (conceptual steps based on known chemistry): The resulting dihydroisoquinoline is a complex intermediate. Aromatization can be achieved by heating with a catalyst such as Pd/C in a high-boiling solvent like toluene. The resulting isoquinoline derivative would then need to undergo further steps, such as nitration followed by reduction, to install the 6-amino group. A detailed protocol for these final steps would be based on standard procedures for aromatic nitration and nitro group reduction.[10]

Expected Yield (overall for the final steps): Variable, typically 30-50%

Quantitative Data Summary

The following tables provide representative data for the biological activity of Verosudil (AR-12286), a ROCK inhibitor whose core structure can be accessed through the synthetic strategies outlined above.

Table 1: In Vitro Kinase Inhibitory Profile of Verosudil (AR-12286)

Kinase TargetKi (nM)Reference
ROCK12[6][11][12]
ROCK22[6][11][12]
PKA69[6][11][12]
MRCKA28[6][11][12]
CAMK2A5855[11][12]

Table 2: Clinical Efficacy of Verosudil (AR-12286) in Glaucoma and Ocular Hypertension

Study PhasePatient PopulationDoseMean IOP Reduction from BaselineReference
Phase IIOcular Hypertension or Glaucoma0.25% (twice daily)Up to 6.8 mmHg[13][14]
Phase IIOcular Hypertension or Glaucoma0.25% (once daily, evening)4.2 to 5.4 mmHg[13][14]

Conclusion and Future Perspectives

This compound serves as a valuable and versatile starting material in the multi-step synthesis of complex heterocyclic scaffolds for kinase inhibitors. The protocols detailed in this application note illustrate a plausible and scientifically grounded pathway to the 6-aminoisoquinoline core, a key pharmacophore in potent ROCK inhibitors like Verosudil. The strategic application of classic organic reactions, such as the Bischler-Napieralski cyclization, on precursors derived from this disubstituted pyridine highlights the importance of thoughtful retrosynthetic analysis in modern drug discovery. Further optimization of these synthetic routes and the exploration of novel derivatives based on this scaffold hold significant promise for the development of next-generation kinase inhibitors with improved efficacy and selectivity.

References

  • Rath, N., et al. (2017). Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities. e-cancer medical science, 11, 749. [Link]

  • Creative Diagnostics. ROCK Signaling Pathway. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Ren, R., et al. (2023). Rho Kinase Inhibitor AR-12286 Reverses Steroid-Induced Changes in Intraocular Pressure, Effective Filtration Areas, and Morphology in Mouse Eyes. Investigative Ophthalmology & Visual Science, 64(2), 7. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Slideshare. Isoquinoline.pptx. [Link]

  • Google Patents. (2018).
  • Sharma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1195-1226.
  • IOVS. (2023). Rho Kinase Inhibitor AR-12286 Reverses Steroid-Induced Changes in Intraocular Pressure, Effective Filtration Areas, and Morphology in Mouse Eyes. [Link]

  • MedChemExpress. Verosudil hydrochloride (AR-12286 hydrochloride). [Link]

  • Chen, J. F., et al. (2024). The Application of Rho Kinase Inhibitors in the Management of Glaucoma. Journal of Clinical Medicine, 13(10), 2977. [Link]

  • MDPI. (2021). Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials. [Link]

  • Ray, P., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(2), 719-723. [Link]

  • ResearchGate. (2011). Ocular Hypotensive Effect of the Rho Kinase Inhibitor AR-12286 in Patients With Glaucoma and Ocular Hypertension. [Link]

Sources

Application Notes: [6-(Hydroxymethyl)pyridin-3-yl]methanol as a Versatile Building Block in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the pursuit of novel materials with tailored functionalities, the design of molecular building blocks is of paramount importance. [6-(Hydroxymethyl)pyridin-3-yl]methanol, a pyridine derivative featuring two primary alcohol functionalities at the 3 and 6 positions, emerges as a highly versatile precursor for a new generation of advanced materials. Its unique architecture combines a nitrogen-containing aromatic heterocycle, which can act as a coordination site for metal ions, with two reactive hydroxyl groups that allow for its incorporation into polymeric structures. This combination opens avenues for creating materials with dynamic properties, ordered supramolecular structures, and specific photophysical characteristics.

This guide explores three key potential applications of this compound in materials science, providing the scientific rationale and detailed experimental protocols for its use in:

  • Supramolecular and Self-Healing Polymers: Leveraging the pyridine moiety for reversible metal-ligand coordination.

  • Coordination Polymers and MOFs: Utilizing the molecule as a multitopic organic linker for crystalline frameworks.

  • Functional and Luminescent Polymers: Employing the hydroxyl groups as handles to graft the pyridine core onto polymer backbones.

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Synonyms Pyridine-2,5-dimethanol-
CAS Number 21514-99-8[1]
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [2]
Appearance Expected to be an off-white to yellow solid, similar to its isomers[2]
Solubility Expected to be soluble in water and polar organic solvents[2]

Application 1: Supramolecular and Self-Healing Polymers via Metallo-assembly

Scientific Principle

Intrinsic self-healing materials can repair damage autonomously and repeatedly through reversible chemical bonds.[3] One of the most effective strategies involves the use of metal-ligand interactions to form dynamic cross-links within a polymer matrix. The pyridine ring is an excellent ligand for various transition metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺). When pyridine units are incorporated into polymer chains, the addition of metal salts can induce the formation of a metallo-supramolecular network. These coordination bonds can break upon damage (e.g., a crack) and reform under ambient conditions or with a mild stimulus like heat, restoring the material's integrity.

Role of this compound

The two hydroxymethyl groups of this compound make it an ideal diol monomer for step-growth polymerization. It can be readily incorporated into polyester or polyurethane backbones. Once embedded in the polymer chain, the pendant pyridine nitrogen atoms are available to coordinate with metal ions, creating the reversible cross-links necessary for self-healing properties.

self_healing_mechanism cluster_0 Intact Polymer Network cluster_1 Damage and Healing cluster_2 Restored Network P1 Polymer Chain Py1 Pyridine Unit P1->Py1 covalently bonded P2 Polymer Chain Py2 Pyridine Unit P2->Py2 covalently bonded Metal Metal Ion (M²⁺) Py1->Metal coordination bond Py2->Metal coordination bond Crack Crack Formation (Bonds Break) Metal->Crack Heal Healing (Bonds Reform) Crack->Heal Stimulus (e.g., Time, Heat) Metal2 Metal Ion (M²⁺) Heal->Metal2 P3 Polymer Chain Py3 Pyridine Unit P3->Py3 P4 Polymer Chain Py4 Pyridine Unit P4->Py4 Py3->Metal2 Py4->Metal2

Diagram 1: Metallo-supramolecular self-healing mechanism.
Protocol 1: Synthesis of a Self-Healing Metallo-Polyurethane

This protocol describes the synthesis of a polyurethane containing this compound, followed by cross-linking with Zinc(II) triflate.

Materials:

  • This compound (3,6-PHM)

  • Poly(tetrahydrofuran) (PTHF), Mn ≈ 2000 g/mol , dried under vacuum

  • Hexamethylene diisocyanate (HDI)

  • Dibutyltin dilaurate (DBTDL)

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Chloroform

Procedure:

  • Pre-polymer Synthesis (Part A):

    • In a three-neck flask under a nitrogen atmosphere, dissolve PTHF (20 g, 10 mmol) and 3,6-PHM (1.39 g, 10 mmol) in anhydrous DMF (50 mL).

    • Rationale: A nitrogen atmosphere prevents side reactions with moisture. PTHF acts as the soft segment, providing elasticity to the final material.

    • Heat the mixture to 60°C with stirring until a homogeneous solution is formed.

    • Add HDI (3.36 g, 20 mmol) to the solution, followed by 2-3 drops of DBTDL catalyst.

    • Rationale: HDI is the isocyanate source that reacts with the hydroxyl groups of both PTHF and 3,6-PHM. DBTDL catalyzes the urethane bond formation.

    • Maintain the reaction at 80°C for 6 hours. The viscosity of the solution will increase significantly.

    • Monitor the reaction by FT-IR spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

    • Once complete, precipitate the polymer by pouring the solution into a large volume of methanol. Collect the white polymer and dry it under vacuum at 50°C for 24 hours. This is the pyridine-functionalized polyurethane (Py-PU).

  • Metallo-Polymer Film Preparation (Part B):

    • Dissolve the dried Py-PU (2 g) in chloroform (20 mL) to form a 10% (w/v) solution.

    • In a separate vial, dissolve Zn(OTf)₂ (0.182 g, 0.5 mmol) in a minimal amount of DMF (2 mL). This corresponds to a 0.5:1 molar ratio of Zn²⁺ to pyridine units.

    • Rationale: The ratio of metal to ligand is critical for tuning the mechanical properties. A 0.5:1 ratio often provides a good balance of cross-linking and chain mobility.

    • Add the Zn(OTf)₂ solution to the polymer solution and stir vigorously for 1 hour.

    • Cast the resulting solution into a PTFE dish and allow the solvent to evaporate slowly in a fume hood for 48 hours, followed by drying in a vacuum oven at 60°C for 24 hours to yield a transparent, flexible film.

  • Self-Healing Validation:

    • Cut the prepared film in half with a razor blade.

    • Gently press the two halves back together and hold them in place with light pressure.

    • Leave the sample at room temperature for 24 hours or heat at 50°C for 2 hours to accelerate healing.

    • The healing process can be qualitatively observed by microscopy and quantitatively measured by comparing the tensile strength of the healed sample to the original.

Application 2: Building Block for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Scientific Principle

Coordination polymers (CPs) and their subclass, metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters (nodes) linked by organic molecules (linkers).[4] The properties of these materials (e.g., porosity, catalytic activity, luminescence) are dictated by the choice of metal and linker. Pyridine-based ligands are widely used due to the strong coordinating ability of the pyridine nitrogen. Multifunctional linkers can lead to robust frameworks with diverse topologies.

Role of this compound

This compound can act as a neutral, tridentate linker. The pyridine nitrogen and the two hydroxyl oxygens can all coordinate to metal centers, particularly those that favor N,O-ligation. Its use as a template or co-ligand in the synthesis of MOFs from other primary linkers, such as pyridine-3,5-dicarboxylic acid, has been demonstrated with similar molecules like 3-hydroxymethylpyridine.[4] This suggests its direct role in forming novel CP and MOF structures.

Diagram 2: Conceptual 2D network with metal nodes and 3,6-PHM linkers.
Protocol 2: Solvothermal Synthesis of a 2D Coordination Polymer

This protocol describes a general method for exploring the synthesis of CPs using 3,6-PHM and Cadmium(II) nitrate.

Materials:

  • This compound (3,6-PHM)

  • Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Reactant Preparation:

    • In a 20 mL glass vial, dissolve Cd(NO₃)₂·4H₂O (30.8 mg, 0.1 mmol) in 5 mL of DMF.

    • In a separate vial, dissolve 3,6-PHM (13.9 mg, 0.1 mmol) in 5 mL of DMF.

    • Rationale: Solvothermal synthesis uses high-boiling point solvents like DMF under pressure and heat to promote the slow growth of high-quality crystals. The 1:1 molar ratio is a common starting point for exploratory synthesis.

  • Solvothermal Reaction:

    • Combine the two solutions in the glass vial.

    • Cap the vial tightly and place it inside a larger Teflon-lined stainless-steel autoclave.

    • Place the autoclave in a programmable oven and heat to 100°C over 2 hours.

    • Hold the temperature at 100°C for 72 hours.

    • Slowly cool the oven to room temperature over 24 hours.

    • Rationale: The slow heating and cooling rates are crucial for controlling nucleation and promoting the growth of single crystals suitable for X-ray diffraction.

  • Product Isolation and Characterization:

    • After cooling, colorless, block-like crystals should be visible in the vial.

    • Carefully decant the mother liquor and wash the crystals three times with fresh DMF, followed by ethanol.

    • Collect the crystals by filtration and air-dry.

    • Characterization: The primary method for structure elucidation is Single-Crystal X-ray Diffraction (SC-XRD). Bulk phase purity should be confirmed by comparing the experimental Powder X-ray Diffraction (PXRD) pattern to the one simulated from the SC-XRD data. Thermal stability can be assessed using Thermogravimetric Analysis (TGA).

Application 3: Precursor for Luminescent Materials and Functional Polymers

Scientific Principle

Organic fluorescent materials are central to technologies like organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. Pyridine and its derivatives are common components of luminophores due to their electronic properties, which can be tuned by introducing electron-donating or electron-withdrawing groups.[3] However, many organic fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state, which limits their performance. One strategy to overcome this is to incorporate the fluorophore into a polymer chain, which sterically isolates the luminescent units and prevents aggregation.

Role of this compound

The 3,6-PHM molecule serves as a pyridine-based core that can be functionalized for polymerization. The two hydroxyl groups are excellent reactive sites for esterification with polymerizable groups, such as acrylates or methacrylates. The resulting monomer can then be polymerized to create a functional polymer where the pyridine units are tethered to the backbone, potentially leading to materials with solid-state luminescence.

workflow_polymerization cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Material Application PHM 3,6-PHM Monomer Pyridinedimethanol Diacrylate Monomer PHM->Monomer AC Acryloyl Chloride AC->Monomer Polymer Luminescent Polyacrylate Monomer->Polymer Initiator AIBN Initiator Initiator->Polymer Film Thin Film Casting Polymer->Film Device Sensor / OLED Layer Film->Device

Diagram 3: Workflow for synthesizing a pyridine-functionalized polymer.
Protocol 3: Synthesis of a Pyridine-Functionalized Polyacrylate

This protocol details the two-step synthesis of a polyacrylate with pendant pyridine dimethanol groups.

Materials:

  • This compound (3,6-PHM)

  • Acryloyl chloride

  • Triethylamine (TEA), distilled

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

Procedure:

  • Monomer Synthesis: Pyridine-2,5-diylbis(methylene) diacrylate

    • In a flask under nitrogen, dissolve 3,6-PHM (2.78 g, 20 mmol) and TEA (6.07 g, 60 mmol) in anhydrous DCM (100 mL).

    • Cool the solution to 0°C in an ice bath.

    • Rationale: TEA is a base that neutralizes the HCl byproduct of the esterification reaction. The reaction is run at 0°C to control its exothermicity.

    • Add acryloyl chloride (4.52 g, 50 mmol), dissolved in 20 mL of DCM, dropwise to the solution over 30 minutes with vigorous stirring.

    • After the addition, allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture sequentially with water, 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude monomer. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Free Radical Polymerization:

    • In a Schlenk tube, dissolve the purified monomer (2.47 g, 10 mmol) and AIBN (16.4 mg, 0.1 mmol, 1:100 initiator-to-monomer ratio) in anhydrous THF (10 mL).

    • Rationale: AIBN is a common thermal initiator for free-radical polymerization. The initiator-to-monomer ratio controls the polymer's molecular weight.

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

    • After the final thaw, backfill the tube with nitrogen and place it in an oil bath preheated to 70°C.

    • Allow the polymerization to proceed for 24 hours. The solution will become viscous.

    • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of cold diethyl ether.

    • Collect the polymer by filtration, redissolve it in a minimal amount of THF, and re-precipitate into diethyl ether to purify.

    • Dry the final polymer under vacuum at 40°C.

  • Photophysical Characterization:

    • Dissolve the polymer in a suitable solvent (e.g., THF or chloroform) at a low concentration (e.g., 10⁻⁵ M).

    • Measure the UV-Vis absorption and fluorescence emission spectra using a spectrophotometer and a fluorometer, respectively.

    • Determine the fluorescence quantum yield using a known standard (e.g., quinine sulfate).

References

  • Chemsigma. This compound [21514-99-8]. Available from: [Link]

  • Pipzine Chemicals. 2-Pyridinemethanol, 3,5-Dimethyl-. Available from: [Link]

  • Matrix Fine Chemicals. (PYRIDIN-3-YL)METHANOL | CAS 100-55-0. Available from: [Link]

  • PrepChem.com. Synthesis of 6-methyl-3-pyridylmethanol. Available from: [Link]

  • Pipzine Chemicals. 2-Pyridinemethanol, 3,5-Dichloro-. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Expanding Role of Pyridine Derivatives in Material Science Innovations. Available from: [Link]

  • IndiaMART. 2,6-Pyridinedimethanol Cas 1195-59-1. Available from: [Link]

  • Pipzine Chemicals. 2,6-Bis(hydroxymethyl)pyridine. Available from: [Link]

  • PubChem. 2,6-Bis(hydroxymethyl)pyridine hydrochloride. Available from: [Link]

  • Kardashliev, T., Panke, S., & Held, M. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 24(9), 3651-3654. Available from: [Link]

  • Molbase. Pyridine-2,6-dimethanol: Comprehensive Overview and Applications. Available from: [Link]

  • PubChem. 3-Pyridinemethanol. Available from: [Link]

  • Tasiopoulos, A. J., et al. (2015). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 17(36), 6946-6959. Available from: [Link]

Sources

Troubleshooting & Optimization

Identifying and minimizing side reactions in [6-(Hydroxymethyl)pyridin-3-yl]methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of [6-(Hydroxymethyl)pyridin-3-yl]methanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important bifunctional building block. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth, experience-driven solutions in a direct question-and-answer format. Our goal is to equip you with the knowledge to not only troubleshoot but also proactively optimize your synthetic protocols for higher yield and purity.

Diagram: Reaction Pathway and Potential Side Reactions

Below is a schematic of the primary synthetic route to this compound via the reduction of a pyridine-2,5-dicarboxylate ester, highlighting the key side reactions that can occur.

cluster_main Main Reaction Pathway cluster_side Side Reactions Starting Material Dimethyl pyridine-2,5-dicarboxylate Intermediate Aldehyde-Ester Intermediate Starting Material->Intermediate [H-] (e.g., LiAlH4) Mono-Reduced Mono-alcohols: - Methyl 6-(hydroxymethyl)nicotinate - Methyl 5-(hydroxymethyl)picolinate Starting Material->Mono-Reduced Incomplete Reduction Product This compound (Target Diol) Intermediate->Product [H-] (e.g., LiAlH4) Over-Reduced Ring-Reduced Species (e.g., Dihydropyridine/Piperidine diol) Product->Over-Reduced Harsh Conditions/ Excess Reductant caption Figure 1: Main synthesis pathway and major side reactions.

Caption: Figure 1: Main synthesis pathway and major side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is incomplete, and I'm seeing significant amounts of mono-reduced products alongside my desired diol. What's causing this and how can I fix it?

A1: This is a classic case of either insufficient reducing agent or suboptimal reaction conditions, leading to partial reduction of the starting diester. The mono-reduced products you're likely observing are methyl 6-(hydroxymethyl)nicotinate and methyl 5-(hydroxymethyl)picolinate.

Causality: The reduction of a diester to a diol with a hydride reducing agent like Lithium Aluminum Hydride (LiAlH4) is a stepwise process.[1][2] The first ester is reduced to an alcohol via an aldehyde intermediate, and then the second ester is reduced. If the reaction is quenched prematurely, if the reducing agent is not active enough, or if there isn't a sufficient molar excess, you will isolate these mono-alcohol/mono-ester intermediates.

Troubleshooting Steps:

  • Verify the Quality and Stoichiometry of Your Reducing Agent:

    • LiAlH4 is notoriously sensitive to moisture and can lose its activity if not handled under strictly anhydrous conditions.[3] Use a fresh bottle or a freshly opened container of LiAlH4.

    • For the reduction of a diester, a theoretical minimum of 2 equivalents of LiAlH4 is required (each ester needs 2 equivalents of hydride). In practice, it is advisable to use a slight excess, typically 2.5 to 3 equivalents, to drive the reaction to completion.

  • Optimize Reaction Temperature and Time:

    • While these reductions are often rapid, ensure you are allowing sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material and the mono-reduced intermediates is a good indicator of completion.

    • If the reaction is sluggish at lower temperatures (e.g., 0 °C), consider allowing it to warm to room temperature or gently refluxing in an appropriate solvent like THF.

  • Consider an Alternative, Milder Reducing System:

    • A combination of Sodium Borohydride (NaBH4) and a Lewis acid like Calcium Chloride (CaCl2) can be an effective and more selective system for this transformation.[4] NaBH4 alone is generally not strong enough to reduce esters efficiently, but the addition of CaCl2 enhances its reducing power.[5][6][7] This system can sometimes offer better control and reduce the risk of over-reduction.

ParameterStandard LiAlH4 ReductionNaBH4/CaCl2 System
Solvent Anhydrous THF or Diethyl EtherAbsolute Ethanol
Temperature 0 °C to refluxRoom Temperature
Stoichiometry 2.5 - 3.0 eq. LiAlH42.0 eq. NaBH4, 2.0 eq. CaCl2
Work-up Careful quenching with water/NaOHNeutralization with acid (e.g., H2SO4)

Table 1: Comparison of common reduction conditions.

Q2: My NMR analysis suggests a loss of aromaticity. How can I prevent the over-reduction of the pyridine ring?

A2: The observation of signals in the aliphatic region of your NMR that are inconsistent with your target diol, along with a loss of aromatic signals, strongly indicates over-reduction of the pyridine ring to form dihydropyridine or piperidine derivatives.

Causality: The pyridine ring is generally resistant to reduction by hydride reagents under standard conditions. However, with powerful reducing agents like LiAlH4, prolonged reaction times, or elevated temperatures, the aromatic ring can be reduced.[8] The Lewis basic nitrogen atom of the pyridine can also coordinate with the aluminum species, potentially facilitating this side reaction.

Troubleshooting Steps:

  • Control the Reaction Temperature: This is the most critical parameter. Perform the addition of the starting material to the LiAlH4 slurry at 0 °C or even lower (-10 °C) to dissipate the initial exotherm. Avoid prolonged heating or refluxing if possible.

  • Use the "Inverse Addition" Technique: Instead of adding your diester to the LiAlH4, slowly add the LiAlH4 solution/slurry to your diester solution. This ensures that the reducing agent is never in large excess, which can significantly minimize over-reduction.[3]

  • Switch to a Milder Reducing Agent: As mentioned in Q1, the NaBH4/CaCl2 system is less aggressive than LiAlH4 and is far less likely to reduce the pyridine ring.[4] This would be the most effective way to circumvent this issue.

Diagram: Troubleshooting Workflow

cluster_workflow Troubleshooting Workflow Start Problem Observed Incomplete Incomplete Reduction/ Mono-alcohols Present Start->Incomplete Over Over-reduction/ Loss of Aromaticity Start->Over Check_LAH Check LiAlH4 activity & stoichiometry (2.5-3 eq.) Incomplete->Check_LAH Yes Control_Temp Maintain low temp (0 °C) during addition Over->Control_Temp Yes Increase_Time Increase reaction time/ temperature & monitor by TLC Check_LAH->Increase_Time Switch_NaBH4 Switch to NaBH4/CaCl2 system Increase_Time->Switch_NaBH4 Still incomplete Success Problem Solved Increase_Time->Success Complete Switch_NaBH4->Success Inverse_Add Use inverse addition of LiAlH4 Control_Temp->Inverse_Add Inverse_Add->Switch_NaBH4 Still over-reduced Inverse_Add->Success No over-reduction caption Figure 2: A logical workflow for troubleshooting common issues.

Caption: Figure 2: A logical workflow for troubleshooting common issues.

Q3: My final product is a dark, sticky oil and is difficult to purify. What is causing this and what is the best purification strategy?

A3: The formation of a dark, intractable product is often due to issues during the reaction work-up, leading to the formation of aluminum or boron salts and potentially some polymerization. The target diol is also known to be a hygroscopic solid, which can make it appear oily if it has absorbed atmospheric moisture.[4]

Causality: The work-up of LiAlH4 reactions is critical. Improper quenching can lead to the formation of gelatinous aluminum hydroxides that trap the product, making extraction difficult and leading to lower yields and impurities. For NaBH4/CaCl2 reductions, incomplete neutralization can leave salts that contaminate the final product.

Recommended Work-up and Purification Protocol:

  • For LiAlH4 Reductions (Fieser Work-up):

    • After the reaction is complete, cool the flask to 0 °C.

    • Slowly and cautiously add x mL of water, where x is the number of grams of LiAlH4 used.

    • Add x mL of 15% aqueous NaOH solution.

    • Add 3x mL of water.

    • Stir the mixture vigorously for 15-30 minutes. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

    • Filter the slurry through a pad of Celite, washing the filter cake thoroughly with a polar solvent like ethyl acetate or THF.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

  • For NaBH4/CaCl2 Reductions:

    • After the reaction period, neutralize the mixture carefully with concentrated H2SO4 until the pH is neutral.[4] This will precipitate calcium sulfate.

    • The precipitated salts can be removed by filtration or centrifugation.

    • The supernatant can then be concentrated.

  • Purification via Ion-Exchange Chromatography:

    • The crude product, which may still contain inorganic salts, can be effectively purified using a cation exchange resin (e.g., Dowex 50W-X8).[4]

    • Dissolve the crude material in a minimal amount of water and load it onto the column (H+ form).

    • Elute with water to remove any non-basic impurities.

    • Elute the desired product from the column using a dilute aqueous ammonia solution.[4]

    • Evaporation of the ammonia eluate will yield the purified diol, often as a light brown, hygroscopic solid.[4]

Detailed Experimental Protocol: Synthesis using NaBH4/CaCl2

This protocol is adapted from a literature procedure and is recommended for its milder conditions and reduced risk of over-reduction.[4]

Materials:

  • Diethyl pyridine-2,5-dicarboxylate

  • Sodium borohydride (NaBH4)

  • Anhydrous Calcium Chloride (CaCl2)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H2SO4)

  • Deionized Water

  • Dowex 50W-X8 cation exchange resin (or equivalent)

  • Dilute Ammonium Hydroxide (NH4OH)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl pyridine-2,5-dicarboxylate (1.0 eq.) in absolute ethanol.

  • To this solution, add NaBH4 (2.0 eq.) in portions over a 30-minute period. Stir the mixture at room temperature.

  • Prepare a solution of anhydrous CaCl2 (2.0 eq.) in absolute ethanol. Add this solution dropwise to the reaction mixture over 1 hour.

  • Stir the resulting mixture at room temperature for 16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of concentrated H2SO4. A precipitate of CaSO4 will form.

  • Remove the precipitated salts by filtration, washing the solid with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the crude residue in a small amount of deionized water and load it onto a prepared cation exchange column (H+ form).

  • Elute the column with deionized water until the eluate is no longer acidic.

  • Elute the product from the column using dilute aqueous NH4OH.

  • Collect the basic fractions and concentrate under reduced pressure to afford this compound as a solid.

References

  • Jones Research Group. (2016). Reduction Reactions and Heterocyclic Chemistry. University of Sussex. [Link]

  • LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts. [Link]

  • Wikipedia. (2024). Sodium borohydride. [Link]

  • Ashenhurst, J. (2023). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • University of Oxford. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry. [Link]

  • PrepChem. (2023). Synthesis of 2,5-pyridinedimethanol. [Link]

  • LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2024). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Reisman, S. (2016). Carbonyl Reduction using NaBH4 - Sodium Borohydride. Reaction, Mechanism and examples. YouTube. [Link]

  • ResearchGate. (1962). Reaction of pyridine carboxylic esters with sodium borohydride. [Link]

Sources

Troubleshooting common issues in the purification of [6-(Hydroxymethyl)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with [6-(Hydroxymethyl)pyridin-3-yl]methanol, also known as 2,5-pyridinedimethanol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important chemical intermediate.

Introduction

This compound is a polar diol containing a basic pyridine ring, which presents unique challenges during its purification. Common issues stem from its high polarity, potential for salt formation, and the presence of structurally similar impurities. This guide offers a systematic approach to troubleshooting these issues, grounded in the principles of organic chemistry and extensive laboratory experience.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.

PropertyValueSource
IUPAC Name 2,5-PyridinedimethanolN/A
CAS Number 21514-99-8N/A
Molecular Formula C₇H₉NO₂N/A
Molecular Weight 139.15 g/mol [1]
Melting Point 157 °C[1]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in water, moderate solubility in polar organic solvents like methanol and ethanol, insoluble in nonpolar solvents like hexane.[2]
pKa (Predicted) 13.50 ± 0.10[1]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the purification of this compound.

Q1: My final product is a sticky oil or a gum, not a crystalline solid. What is happening?

A1: This is a common issue with highly polar molecules like diols. The presence of residual solvents (especially water), inorganic salts from the workup, or unreacted starting materials can inhibit crystallization. The compound itself is also described as hygroscopic, meaning it readily absorbs moisture from the atmosphere.

Troubleshooting Steps:

  • Ensure thorough drying: Dry your crude product under high vacuum for an extended period, possibly with gentle heating, to remove all volatile solvents.

  • Remove inorganic salts: If your synthesis involved an aqueous workup with acids or bases, residual salts are a likely culprit. Consider a desalting step, such as passing a solution of your compound through a short plug of silica gel or performing a liquid-liquid extraction with a solvent that leaves the salts in the aqueous phase.

  • Check for impurities: Analyze your crude material by TLC or LC-MS to identify any significant impurities that might be acting as crystallization inhibitors.

Q2: I am seeing multiple spots on my TLC plate that are very close together. How can I improve the separation?

A2: The high polarity of this compound and its potential impurities often leads to poor separation on standard silica gel TLC plates with common solvent systems like ethyl acetate/hexane.

Troubleshooting Steps:

  • Increase eluent polarity: A more polar solvent system is necessary. Consider using mixtures of dichloromethane (DCM) and methanol (MeOH), or even adding a small amount of a more polar solvent like acetic acid or triethylamine to modify the silica surface and improve separation. A common mobile phase for very polar compounds is a mixture of DCM, MeOH, and a small percentage of ammonium hydroxide solution.[3]

  • Try a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or reverse-phase TLC plates.

  • Visualize with multiple techniques: Some impurities may not be UV-active. In addition to a UV lamp, try staining the TLC plate with a potassium permanganate solution or an iodine chamber to visualize all components.

Q3: My compound seems to be degrading on the silica gel column. What can I do?

A3: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, particularly those with basic nitrogen atoms like pyridine derivatives.

Troubleshooting Steps:

  • Deactivate the silica gel: You can reduce the acidity of the silica gel by pre-treating it with a solution of triethylamine in your eluent before packing the column.

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based column.[4]

  • Work quickly: Minimize the time your compound spends on the column by using a slightly more polar eluent to speed up the elution. This is a trade-off, as it may reduce separation efficiency.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for troubleshooting common issues with specific purification techniques.

Guide 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but finding the right conditions for highly polar molecules can be challenging.

Common Issue: The compound "oils out" instead of crystallizing.

This occurs when the compound comes out of solution at a temperature above its melting point in the chosen solvent system, forming a liquid phase instead of solid crystals.

Workflow for Troubleshooting Oiling Out:

G start Compound Oils Out During Recrystallization step1 Is the cooling rate too fast? start->step1 step2 Is the solution too concentrated? step1->step2 No end_success Successful Crystallization step1->end_success Yes (Slow down cooling) step3 Is the solvent system appropriate? step2->step3 No step2->end_success Yes (Add more solvent) step4 Introduce a seed crystal step3->step4 Yes step5 Try a different solvent or solvent system step3->step5 No step4->step5 Unsuccessful step4->end_success Successful step5->end_success Successful end_fail Re-evaluate Purification Strategy step5->end_fail Unsuccessful

Caption: Troubleshooting workflow for when a compound oils out during recrystallization.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount of your crude this compound (10-20 mg) in several small test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidate solvents for polar compounds include methanol, ethanol, isopropanol, acetonitrile, and mixtures with water.[2]

  • A good single solvent for recrystallization will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • If a single solvent is not suitable, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., methanol) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble, e.g., diethyl ether or hexane) dropwise until the solution becomes cloudy.

  • Heat the cloudy solution until it becomes clear again, then allow it to cool slowly.

  • Observe for crystal formation. For the isomeric 2,6-bis(hydroxymethyl)pyridine, recrystallization from methanol has been reported to be effective.[5]

Guide 2: Column Chromatography

Flash column chromatography is a versatile technique for separating mixtures, but optimizing it for polar compounds requires careful selection of the stationary and mobile phases.

Common Issue: Poor separation of the desired product from a closely eluting impurity.

This is often due to an inappropriate choice of eluent, leading to similar retention factors (Rf) for the components of the mixture.

Workflow for Optimizing Column Chromatography Separation:

G start Poor Separation in Column Chromatography step1 Analyze TLC of crude material start->step1 step2 Is ΔRf between product and impurity > 0.2? step1->step2 step3 Optimize mobile phase step2->step3 No end_success Good Separation Achieved step2->end_success Yes (Proceed with column) step5 Run a gradient elution step3->step5 Still poor separation step3->end_success Improved separation step4 Consider a different stationary phase step4->end_success Successful end_fail Consider alternative purification methods step4->end_fail Unsuccessful step5->step4 Unsuccessful step5->end_success Successful

Caption: Decision-making workflow for improving separation in column chromatography.

Experimental Protocol: Flash Column Chromatography of a Polar Diol

  • TLC Analysis: Develop a TLC method that gives an Rf value for your product of approximately 0.2-0.4 and shows good separation from impurities. For this compound, a good starting point is a mobile phase of 10-20% methanol in dichloromethane. If tailing is observed, adding 1-2% of triethylamine or ammonium hydroxide to the mobile phase can improve peak shape.[3][4]

  • Column Packing: Dry pack the column with silica gel. Wetting the silica with the initial, less polar eluent can also be effective.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (e.g., methanol or DMF). Adsorb this solution onto a small amount of silica gel, dry it completely, and load the resulting powder onto the top of the column. This "dry loading" technique often results in better separation than loading the sample as a solution.

  • Elution: Start with a less polar mobile phase (e.g., 5% methanol in DCM) and gradually increase the polarity (gradient elution) to elute your compounds. Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Guide 3: Ion-Exchange Chromatography

For compounds with ionizable groups, such as the basic pyridine nitrogen in this compound, ion-exchange chromatography can be a highly effective purification method.

Common Issue: The product does not bind to the cation-exchange column or does not elute.

This is typically due to incorrect pH of the loading or elution buffer.

Workflow for Troubleshooting Ion-Exchange Chromatography:

G start Issues with Ion-Exchange Chromatography step1 Product does not bind to the column start->step1 step2 Product binds but does not elute start->step2 step3 Decrease pH of loading buffer step1->step3 step4 Increase pH of elution buffer step2->step4 step5 Increase salt concentration of elution buffer step2->step5 end_success Successful Purification step3->end_success step4->end_success step5->end_success

Caption: Troubleshooting guide for common issues in ion-exchange chromatography.

Experimental Protocol: Purification using a Strong Cation-Exchange Resin (e.g., Dowex 50W-X8)

This protocol is adapted from a known synthesis of 2,5-pyridinedimethanol.

  • Resin Preparation: Prepare a column of Dowex 50W-X8 resin in its H+ form. Wash the resin thoroughly with deionized water until the eluate is neutral.

  • Sample Loading: Dissolve the crude product in a minimal amount of water and apply it to the top of the resin bed.

  • Washing: Elute the column with deionized water. This will wash away non-basic impurities and any remaining salts from the reaction workup. Continue washing until the eluate is no longer acidic.

  • Elution: Elute the product from the column using a dilute aqueous solution of a weak base, such as ammonium hydroxide (e.g., 0.1-1 M NH₄OH). The ammonia will deprotonate the pyridinium ion, releasing the neutral this compound from the resin.[6]

  • Product Isolation: Collect the fractions containing the product (monitor by TLC). Combine the pure fractions and remove the water and ammonia under reduced pressure to yield the purified product.

Potential Impurities and Their Origin

Understanding the potential impurities that can arise from the synthesis of this compound is crucial for developing an effective purification strategy. A common synthetic route is the reduction of a pyridine-2,5-dicarboxylic acid ester.

ImpurityPotential OriginRecommended Purification Method
Pyridine-2,5-dicarboxylic acid diethyl ester (starting material) Incomplete reductionFlash chromatography (elutes first)
Ethyl 5-(hydroxymethyl)pyridine-2-carboxylate (mono-reduced intermediate) Incomplete reductionFlash chromatography (elutes between starting material and product)
Boric acid/Borate salts Byproducts of sodium borohydride reductionAqueous workup, ion-exchange chromatography
Water Hygroscopic nature of the product, aqueous workupDrying under high vacuum, azeotropic distillation with toluene

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. (n.d.). Retrieved from [Link]

  • Derivatives of 2,6- and 2,5-bis (hydroxymethyl)pyridines. Google Patents. (n.d.).
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. (n.d.). Retrieved from [Link]

  • ion exchange chromatography. iajps. (n.d.). Retrieved from [Link]

  • What are the byproducts of reduction with borohydride? : r/chemistry. Reddit. (2018). Retrieved from [Link]

Sources

Stability and degradation pathways of [6-(Hydroxymethyl)pyridin-3-yl]methanol under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [6-(Hydroxymethyl)pyridin-3-yl]methanol. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the stability and degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions to assist you in your experimental endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure, the primary degradation pathways for this compound involve oxidation of the hydroxymethyl groups and, to a lesser extent, reactions involving the pyridine ring. The two hydroxymethyl groups can be oxidized sequentially to form the corresponding aldehydes and carboxylic acids. While the pyridine ring is generally stable, it can undergo N-oxidation.[1] Extreme conditions may lead to ring opening.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound, which is typically a solid, may be indicated by a change in color, often to a yellow or brownish hue. In solution, discoloration is also a primary indicator. The most definitive sign of degradation is the appearance of new peaks in analytical chromatograms (e.g., HPLC or GC-MS).[2]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Pyridine-containing compounds can be susceptible to degradation under strongly acidic or basic conditions.[3] For this compound, it is advisable to maintain aqueous solutions at a near-neutral pH to minimize potential acid- or base-catalyzed hydrolysis or other degradation reactions.

Q4: Is this compound sensitive to light?

A4: Yes, pyridine and its derivatives are known to be sensitive to light, particularly UV radiation.[2] Exposure to light can induce photochemical reactions, leading to degradation. It is crucial to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil.

Q5: What are the recommended storage conditions for solid this compound and its solutions?

A5: Solid this compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light. Solutions should be stored in amber vials or foil-wrapped containers at low temperatures (2-8°C or frozen). For extended storage of solutions, it is recommended to purge the solvent with an inert gas like nitrogen or argon to prevent oxidation.[2]

II. Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Peaks in HPLC/GC-MS Analysis

Scenario: You observe additional peaks in your chromatogram that were not present in the initial analysis of your this compound sample.

Possible Causes & Solutions:

  • Oxidative Degradation: The hydroxymethyl groups are susceptible to oxidation. This can be caused by dissolved oxygen in the solvent, exposure to air, or the presence of oxidizing agents.

    • Preventative Measures:

      • Use freshly de-gassed solvents for sample and mobile phase preparation.

      • Store solutions under an inert atmosphere (nitrogen or argon).

      • Avoid prolonged exposure of the sample to air.

  • Photodegradation: Exposure to ambient or UV light can cause degradation.

    • Preventative Measures:

      • Work in a low-light environment or use amber-colored labware.

      • Protect sample vials from light using aluminum foil.

  • Contamination: The unexpected peaks could be from a contaminated solvent, glassware, or syringe.

    • Troubleshooting Steps:

      • Run a blank injection of your solvent to check for contaminants.

      • Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.

      • Check the purity of your reference standard.

Issue 2: Change in Solution Color

Scenario: Your solution of this compound has turned yellow or brown over time.

Possible Causes & Solutions:

  • Formation of Chromophoric Degradants: Oxidation or other degradation pathways can lead to the formation of colored byproducts.

    • Investigative Steps:

      • Analyze the discolored solution by HPLC-UV/Vis or GC-MS to identify the degradation products.

      • Compare the chromatogram to that of a freshly prepared solution.

    • Preventative Measures:

      • Prepare solutions fresh before use.

      • If storage is necessary, follow the recommended storage conditions (cool, dark, inert atmosphere).

III. Experimental Protocols & Data

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the solvent for analysis.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.

3. Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Table 1: Summary of Potential Degradation Products
Stress ConditionPotential Degradation ProductsPlausible Mechanism
Oxidative 6-(Hydroxymethyl)pyridine-3-carbaldehyde, 6-Formylpyridine-3-carboxylic acid, Pyridine-3,6-dicarboxylic acid, this compound N-oxideStepwise oxidation of hydroxymethyl groups; Oxidation of the pyridine nitrogen.
Acidic/Basic Potential for esterification if acids/bases are used with alcohol solvents at high temperatures.Acid or base-catalyzed reactions.
Photolytic Radical-mediated degradation products, potential for ring opening under high energy UV.Absorption of UV radiation leading to bond cleavage.
Thermal Decomposition products will vary based on temperature and atmosphere.High energy input leading to molecular fragmentation.[4]

IV. Visualizations

Potential Oxidative Degradation Pathway

G cluster_main Oxidative Degradation of this compound A This compound B 6-(Hydroxymethyl)pyridine-3-carbaldehyde A->B Oxidation E This compound N-oxide A->E N-Oxidation C 6-Formylpyridine-3-carboxylic acid B->C Oxidation D Pyridine-3,6-dicarboxylic acid C->D Oxidation

Caption: Plausible oxidative degradation pathway.

General Troubleshooting Workflow

G cluster_workflow Troubleshooting Experimental Issues Start Unexpected Experimental Result CheckPurity Verify Purity of Starting Material Start->CheckPurity CheckConditions Review Experimental Conditions (Temp, pH, Light) Start->CheckConditions AnalyzeDegradants Analyze for Degradation Products (HPLC, GC-MS) CheckPurity->AnalyzeDegradants CheckConditions->AnalyzeDegradants IdentifyCause Identify Root Cause (Oxidation, Hydrolysis, Photolysis) AnalyzeDegradants->IdentifyCause ImplementCAPA Implement Corrective and Preventive Actions IdentifyCause->ImplementCAPA

Caption: General troubleshooting workflow.

V. Analytical Methodologies

A robust analytical method is crucial for monitoring the stability of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC is a powerful technique for separating and quantifying components in a mixture.[5][6] For pyridine derivatives, reverse-phase HPLC is commonly employed.[7][8]

  • Typical Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9]

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (e.g., 254-260 nm).[7]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS is highly effective for the analysis of volatile and semi-volatile compounds.[4][10] It offers excellent separation and definitive identification based on mass spectra.

  • Typical Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).[11]

    • Carrier Gas: Helium

    • Injection: Split/splitless inlet.

    • Temperature Program: A temperature gradient is typically used to ensure good separation of the parent compound and any potential degradation products.

    • Detection: Mass spectrometry (MS) in either full scan mode for identification or selected ion monitoring (SIM) for quantification.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Wikipedia. (2024). Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of electrocatalytic oxidation of 4-(hydroxymethyl) pyridine. Retrieved from [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic illustration of electrocatalytic oxidation of 4-(hydroxymethyl) pyridine. Retrieved from [Link]

  • Wieszczycka, K., et al. (2013). Photodegradation of pyridylketoximes in methanolic solutions under UV–Vis radiation.
  • ResearchGate. (2019). What are the product of degradation from Pyridine?. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of pyridine. Retrieved from [Link]

  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation of pyridine under UV irradiation. Retrieved from [Link]

  • American Society for Microbiology. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(12).
  • ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]

  • ResearchGate. (2025). Oxidation of 3-hydroxy-6-methyl-2-pyridinemethanol by chromium(VI) in acidic aqueous media; Kinetic and EPR studies. Retrieved from [Link]

  • PubMed. (n.d.). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Retrieved from [Link]

  • Cefas. (2025). Development of quantitative methods for the analysis of pyridine in crab and sediment samples. Retrieved from [Link]...

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Retrieved from [Link]

  • OSHA. (n.d.). Pyridine. Retrieved from [Link]

  • NIH. (n.d.). Oxidative Dearomatization of Pyridines. Retrieved from [Link]

  • MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]

  • RSC Publishing. (n.d.). Participation of neighbouring groups in the hydrolysis of 3-hydroxy-2-pyridylmethyl phosphate. Retrieved from [Link]

  • NCBI. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link]

  • Wikipedia. (n.d.). Gliotoxin. Retrieved from [Link]

  • ACS Publications. (n.d.). Stabilization of high oxidation states of nickel with pyridine oxime ligands. Retrieved from [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine degradation (a), NH 4 + formation (b) and TOC removal (c).... Retrieved from [Link]

  • NIH. (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Retrieved from [Link]

  • DergiPark. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. Retrieved from [Link]

  • ResearchGate. (n.d.). The degradation of aromatic rings: the action of hypochlorite on phenols. Retrieved from [Link]

  • MDPI. (n.d.). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Retrieved from [Link]

  • NIH. (2024). Mechanistic explanation and influence of molecular structure on chemical degradation and toxicity reduction by hydroxyl radicals. Retrieved from [Link]

  • Google Patents. (n.d.). CN111995566B - Synthesis method of 2-hydroxyethyl pyridine.

Sources

Methods for removing impurities from crude [6-(Hydroxymethyl)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of [6-(Hydroxymethyl)pyridin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important pyridine derivative. The following content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the reduction of a pyridine-3,5-dicarboxylate derivative, such as Dimethyl 2,5-pyridinedicarboxylate.[1] Based on this, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: Residual diester (e.g., Dimethyl 2,5-pyridinedicarboxylate) or diacid precursors.[2][3]

  • Partially Reduced Intermediates: The mono-ester/mono-alcohol, such as Methyl 6-(hydroxymethyl)nicotinate, is a very common impurity resulting from incomplete reduction.[1][4]

  • Side-Reaction Products: Impurities from minor side reactions, which could include other positional isomers depending on the starting material's purity.

  • Inorganic Salts: Salts generated during the reaction quench and workup, such as borate salts (from NaBH₄ reduction) or ammonium chloride.[1]

  • Residual Solvents: Solvents used in the reaction or extraction steps (e.g., THF, Ethanol, Dichloromethane).

Q2: What are the primary methods for purifying crude this compound?

A2: The purification strategy depends on the nature and quantity of the impurities. The three most effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid crude product. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[5][6]

  • Silica Gel Column Chromatography: A highly versatile technique for separating compounds with different polarities. Given the polar diol and basic pyridine functionalities, this method is very effective for removing both more and less polar impurities.[7][8]

  • Acid-Base Extraction: This liquid-liquid extraction technique can selectively remove basic or acidic impurities. While the target molecule is itself a base, this method can be useful for removing non-basic organic impurities.[9][10]

Q3: How do I choose the right purification method for my sample?

A3: The choice of method depends on the initial purity of your crude material and the desired final purity. A logical workflow can guide your decision.

G start Assess Crude Product is_solid Is the crude product a solid? start->is_solid is_oily Is it an oil or low-melting solid? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Use Column Chromatography is_oily->chromatography Yes tlc_check Analyze by TLC. Are spots well-separated? tlc_check->chromatography Yes extraction Consider Acid-Base Wash to remove non-basic impurities tlc_check->extraction No, mainly one major impurity purity_check1 Check Purity (TLC, NMR). Is it >95% pure? recrystallize->purity_check1 purity_check2 Check Purity (TLC, NMR). Is it >98% pure? chromatography->purity_check2 extraction->chromatography purity_check1->tlc_check No finish Product is Pure purity_check1->finish Yes purity_check2->chromatography No, re-purify with optimized conditions purity_check2->finish Yes G start Poor Separation (Low Resolution) step1 Step 1: Adjust Mobile Phase Polarity (e.g., decrease % MeOH in DCM/MeOH) start->step1 check1 Resolution Improved? step1->check1 step2 Step 2: Change Mobile Phase Solvents (e.g., switch from DCM/MeOH to EtOAc/Hexane + modifier) check1->step2 No success Separation Achieved check1->success Yes check2 Resolution Improved? step2->check2 step3 Step 3: Change Stationary Phase (e.g., switch from Silica to Diol-bonded or Alumina) check2->step3 No check2->success Yes step3->success Potential Success

Sources

Challenges and solutions for scaling up the synthesis of [6-(Hydroxymethyl)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of [6-(Hydroxymethyl)pyridin-3-yl]methanol, also known as 2,5-pyridinedimethanol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this valuable pyridine derivative. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to ensure the successful and scalable production of this important chemical intermediate.

I. Synthetic Strategies Overview

The most common and scalable approach to synthesizing this compound involves the reduction of a pyridine-2,5-dicarboxylic acid derivative, typically the dimethyl or diethyl ester. The choice of reducing agent and reaction conditions is critical and depends on the scale of the synthesis, safety considerations, and available equipment.

The primary synthetic routes are:

  • Complex Metal Hydride Reduction: Utilizing powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).

  • Modified Borohydride Reduction: Employing Sodium Borohydride (NaBH₄) in combination with additives to enhance its reducing power.

  • Catalytic Hydrogenation: A greener and often safer alternative for large-scale production, using a metal catalyst and hydrogen gas.

This guide will focus on the challenges and solutions associated with these primary routes.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most readily available and commonly used starting material is dimethyl pyridine-2,5-dicarboxylate or diethyl pyridine-2,5-dicarboxylate. These can be prepared from 2,5-pyridinedicarboxylic acid.

Q2: I am considering scaling up the synthesis. Which reduction method is recommended for pilot plant or industrial scale?

A2: For large-scale synthesis, catalytic hydrogenation is often the preferred method due to its enhanced safety profile compared to using large quantities of pyrophoric reagents like LiAlH₄. However, initial investment in high-pressure hydrogenation equipment is necessary. If complex metal hydrides are to be used at scale, meticulous planning for safe handling, addition, and quenching is paramount. Continuous flow reactors can also offer a safer alternative for highly exothermic reactions like LiAlH₄ reductions[1].

Q3: My final product is a sticky, brown, hygroscopic solid. How can I obtain a pure, crystalline product?

A3: The hygroscopic nature of this compound is a known challenge. Purification can be achieved through column chromatography on silica gel or ion-exchange resin. For crystallization, it is crucial to use anhydrous solvents and perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption. A detailed protocol for purification via ion-exchange chromatography is provided in Section V.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Incomplete or Stalled Reduction

Symptoms:

  • TLC or HPLC analysis of the crude reaction mixture shows the presence of a significant amount of starting diester or mono-ester intermediate.

  • The isolated yield of the desired diol is low.

Possible Causes & Solutions:

Possible Cause Underlying Reason & Explanation Recommended Solution
Insufficient Reducing Agent The stoichiometry of the reducing agent is critical. LiAlH₄ and NaBH₄ can be consumed by moisture in the solvent or on the glassware.Ensure all glassware is oven-dried or flame-dried before use and use anhydrous solvents. It is good practice to use a slight excess of the reducing agent. For LiAlH₄, a 10-20% excess is common.
Poor Quality of Reducing Agent LiAlH₄ and NaBH₄ can degrade upon exposure to air and moisture, leading to reduced activity.Use freshly opened or properly stored reducing agents. The activity of LiAlH₄ can be qualitatively checked by observing hydrogen evolution upon careful addition of a small amount to a protic solvent.
Low Reaction Temperature While initial addition of the reducing agent is often done at low temperatures for safety, the reaction may require warming to proceed to completion.After the initial exothermic reaction subsides, slowly warm the reaction mixture to room temperature or gentle reflux (depending on the solvent and reducing agent) and monitor the reaction progress by TLC or HPLC.
Precipitation of Reactants The starting diester or intermediate salts may precipitate from the reaction mixture, especially at low temperatures, making them unavailable for reduction.Ensure adequate stirring and consider using a solvent system in which all components are soluble. For NaBH₄ reductions, the addition of a co-solvent like methanol can improve solubility.
Problem 2: Formation of Side Products

Symptoms:

  • Multiple unexpected spots on TLC or peaks in HPLC/GC-MS analysis of the crude product.

  • Difficulty in purifying the final product.

Possible Causes & Solutions:

Possible Cause Underlying Reason & Explanation Recommended Solution
Over-reduction of the Pyridine Ring Under harsh conditions, particularly with some catalytic hydrogenation catalysts or excess of strong reducing agents at high temperatures, the aromatic pyridine ring can be reduced to a piperidine ring.Optimize the reaction conditions. For catalytic hydrogenation, screen different catalysts and use milder conditions (lower pressure and temperature). For hydride reductions, maintain a controlled temperature and avoid prolonged reaction times at high temperatures.
Formation of Mono-alcohol Incomplete reduction will lead to the formation of methyl 6-(hydroxymethyl)nicotinate or ethyl 6-(hydroxymethyl)nicotinate.As with incomplete reactions, ensure a sufficient amount of active reducing agent and adequate reaction time and temperature. The mono-alcohol can be separated from the diol by column chromatography.
Reaction with Solvent (LiAlH₄) Ethereal solvents like THF can be cleaved by LiAlH₄ at elevated temperatures over long reaction times.Use the minimum effective reaction time and temperature. Avoid prolonged reflux in THF with LiAlH₄.
Problem 3: Hazardous and Difficult Reaction Work-up (LiAlH₄ Reduction)

Symptoms:

  • Uncontrolled exotherm and gas evolution during quenching.

  • Formation of gelatinous aluminum salts that are difficult to filter.

  • Emulsion formation during aqueous extraction.

Possible Causes & Solutions:

Work-up Challenge Explanation & Recommended Procedure
Violent Quenching The reaction of excess LiAlH₄ with protic solvents like water is extremely exothermic and produces flammable hydrogen gas.
Difficult Filtration The aluminum salts can precipitate as a fine, gelatinous solid that clogs filter paper and retains the product.
Emulsion Formation During extraction, the presence of aluminum salts can lead to the formation of stable emulsions between the organic and aqueous layers, making separation difficult.

IV. Comparative Analysis of Synthetic Methods

Parameter LiAlH₄ Reduction NaBH₄/CaCl₂ Reduction Catalytic Hydrogenation
Starting Material Dimethyl or Diethyl Pyridine-2,5-dicarboxylateDiethyl Pyridine-2,5-dicarboxylateDimethyl or Diethyl Pyridine-2,5-dicarboxylate
Typical Yield >90%~50%[2]80-95%
Reagents LiAlH₄ in THF or Et₂ONaBH₄, CaCl₂ in EthanolH₂, Rh/C, Ru/C, or PtO₂ in an acidic solvent
Reaction Conditions 0 °C to refluxRoom temperatureElevated pressure (50-1000 psi) and temperature (25-100 °C)
Safety Concerns Highly pyrophoric, reacts violently with water, hazardous work-up.Flammable hydrogen gas evolution.Flammable hydrogen gas under high pressure, catalyst may be pyrophoric.
Scalability Challenging due to safety concerns and exothermic quenching.More amenable to scale-up than LiAlH₄.Well-suited for large-scale production.
Work-up Complex, requires careful quenching and filtration of aluminum salts.Neutralization and removal of calcium salts.Filtration of the catalyst.

V. Detailed Experimental Protocols

Protocol 1: Reduction of Diethyl Pyridine-2,5-dicarboxylate with NaBH₄/CaCl₂

This protocol is adapted from a literature procedure and is suitable for laboratory scale[2].

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve diethyl pyridine-2,5-dicarboxylate (1.0 eq) in absolute ethanol.

  • Cool the solution in an ice bath.

Step 2: Reduction

  • Add sodium borohydride (2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Prepare a solution of anhydrous calcium chloride (2.0 eq) in absolute ethanol.

  • Add the calcium chloride solution dropwise to the reaction mixture over 1 hour.

  • Remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and carefully neutralize it with concentrated sulfuric acid. Calcium sulfate will precipitate.

  • Remove the precipitated calcium sulfate by centrifugation or filtration, washing the solid with ethanol.

  • Combine the supernatant and washings and concentrate under reduced pressure.

  • Dissolve the residue in a minimal amount of water and load it onto a cation-exchange column (e.g., Dowex 50W-X8, H⁺ form).

  • Elute the column with water until the eluate is neutral.

  • Elute the product from the column with dilute ammonium hydroxide.

  • Combine the product-containing fractions and evaporate the solvent under reduced pressure to yield this compound.

Protocol 2: Large-Scale LiAlH₄ Reduction and Work-up

This protocol provides guidance for a larger-scale LiAlH₄ reduction, emphasizing safety precautions.

Step 1: Reaction Setup

  • Set up a multi-necked flask with a mechanical stirrer, a condenser with a nitrogen inlet, and a dropping funnel.

  • Ensure all glassware is thoroughly dried.

  • Under a nitrogen atmosphere, charge the flask with a suspension of LiAlH₄ (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice-salt bath.

Step 2: Reduction

  • Dissolve dimethyl pyridine-2,5-dicarboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.

Step 3: Fieser Work-up

  • Cool the reaction mixture back to 0 °C.

  • For every 'x' grams of LiAlH₄ used, slowly and carefully add the following in sequence:

    • 'x' mL of water

    • 'x' mL of 15% w/v aqueous NaOH

    • '3x' mL of water

  • Remove the cooling bath and stir the mixture vigorously for 1 hour. A granular white precipitate should form.

  • Add anhydrous magnesium sulfate and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product. Further purification can be done by recrystallization or column chromatography.

VI. Visualizations

Workflow for LiAlH₄ Reduction and Fieser Work-up

LAH_Reduction_Workflow cluster_reaction Reduction Step cluster_workup Fieser Work-up A Prepare LiAlH4 suspension in anhydrous THF at 0°C B Add solution of Dimethyl Pyridine-2,5-dicarboxylate in THF dropwise A->B C Stir at RT for 2-4h B->C D Cool to 0°C C->D Reaction Complete E Slowly add H2O (x mL per x g LAH) D->E F Slowly add 15% NaOH (x mL per x g LAH) E->F G Add H2O (3x mL per x g LAH) F->G H Stir at RT for 1h G->H I Filter through Celite® H->I J Concentrate Filtrate I->J K K J->K Crude Product Incomplete_Reduction Start Incomplete Reduction (Starting material remains) Q1 Was the reducing agent fresh and handled under inert gas? Start->Q1 Sol1 Use fresh, properly stored reducing agent. Q1->Sol1 No Q2 Were anhydrous solvents and dry glassware used? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Thoroughly dry all glassware and use anhydrous solvents. Q2->Sol2 No Q3 Was the stoichiometry of the reducing agent sufficient? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Increase moles of reducing agent (e.g., 10-20% excess). Q3->Sol3 No Q4 Was the reaction time and temperature adequate? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Increase reaction time and/or gently warm the reaction. Q4->Sol4 No A4_No No

Caption: Decision tree for troubleshooting incomplete reduction reactions.

VII. References

  • PrepChem. (n.d.). Synthesis of 2,5-pyridinedimethanol. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]

  • University of Rochester. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • RSC Publishing. (2023). Development and optimization of a continuous flow ester reduction with LiAlH₄ in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering. [Link]

  • Google Patents. (1969). Derivatives of 2,6- and 2,5-bis (hydroxymethyl)pyridines.

  • Pyrophobic Systems. (2024). A Guide to Thermal Runaway Mitigation and Containment. [Link]

  • NIH. (n.d.). Thermal runaway of large automotive Li-ion batteries. Retrieved from [Link]

Sources

Managing poor solubility of [6-(Hydroxymethyl)pyridin-3-yl]methanol during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Managing Solubility of Pyridinemethanol Derivatives

A Guide for Researchers and Drug Development Professionals

Introduction

[6-(Hydroxymethyl)pyridin-3-yl]methanol, also known as Pyridine-2,5-dimethanol, is a heterocyclic building block belonging to the pyridylcarbinol family. Its structure, featuring a moderately polar pyridine ring and two polar hydroxymethyl (-CH2OH) groups, makes it a versatile intermediate in pharmaceutical and materials science applications.[1] The two hydroxyl groups and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, generally leading to high solubility in polar protic solvents like water and alcohols.[2]

However, researchers frequently encounter solubility challenges under practical reaction conditions. This guide addresses these issues, providing a framework for diagnosing solubility problems and implementing effective solutions. The core challenge often arises not from the molecule's inherent properties but from a mismatch with less polar organic solvents required for specific synthetic transformations or from the formation of insoluble species during a reaction.

Section 1: Frequently Asked Questions - Understanding Physicochemical Properties

Q1: What are the key structural features of this compound that govern its solubility?

The solubility of this compound is dictated by three primary molecular features:

  • Two Hydroxymethyl (-CH2OH) Groups: These primary alcohol groups are polar and readily participate in hydrogen bonding, making the molecule hydrophilic.[2]

  • Pyridine Ring: A moderately polar aromatic heterocycle. The nitrogen atom is basic and can act as a hydrogen bond acceptor.[2]

  • Overall Molecular Polarity: The combination of these groups results in a polar molecule, favoring solubility in polar solvents.

Q2: In which solvents should I expect this compound to be soluble?

Based on its structure and data from related isomers like 3-pyridinemethanol and 4-pyridinemethanol, solubility is expected to follow these trends[2][3]:

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong hydrogen bonding between the compound's -OH groups and the solvent.[2]
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneModerate to GoodThe solvent's polarity can solvate the polar regions of the molecule.[2]
Low-Polarity Ethers THF, DioxaneLow to ModerateLimited polarity may be insufficient for effective solvation at higher concentrations.
Non-Polar Aprotic Toluene, Hexane, DichloromethaneVery Low / InsolubleSignificant mismatch in polarity ("like dissolves like" principle).

Q3: My protocol uses a non-polar solvent, and the compound won't dissolve. Why was this solvent chosen, and what can I do?

Non-polar solvents are often required for specific reaction types (e.g., to avoid side reactions with water-sensitive reagents, to facilitate product isolation, or to achieve specific reaction temperatures). If you are facing poor solubility, it is likely due to the polarity mismatch. This is the most common issue encountered. Please refer to the troubleshooting guide in Section 2 for solutions.

Q4: The reaction started as a homogeneous solution, but a solid precipitated after I added an acidic reagent. What is happening?

This is a classic case of salt formation. The basic nitrogen atom on the pyridine ring can be protonated by an acid (e.g., HCl, TFA, or even a Lewis acid) to form a pyridinium salt. These salts are often highly crystalline and may be significantly less soluble than the free base in many organic solvents.

G cluster_0 Reaction Mixture A This compound (Soluble Free Base) B Pyridinium Salt (Often Insoluble) A->B Protonation C Acid (HX) G A 1. Prepare Vials (10 mg Substrate each) B 2. Add Primary Solvent (e.g., 0.5 mL Toluene) A->B C 3. Titrate with Co-Solvent (e.g., DMF, dropwise) B->C D 4. Record Volume for Dissolution C->D E 5. Compare Co-solvents D->E F 6. Validate in Test Reaction E->F

Caption: Workflow for co-solvent screening.

Protocol 3.2: Gravimetric Method for Practical Solubility Determination

This method, adapted from established techniques, allows you to quantify the solubility of your compound in a specific solvent system at a given temperature. [2]

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of your chosen solvent system (e.g., Toluene with 5% DMF). An excess is crucial to ensure undissolved solid remains. [2]2. Equilibration: Seal the vial and place it on a shaker or stirring plate in a temperature-controlled environment (e.g., an oil bath set to your reaction temperature). Allow the mixture to equilibrate for 24-48 hours with continuous agitation. [2]3. Filtration: Allow the undissolved solid to settle. Carefully draw a known volume of the clear supernatant using a syringe and pass it through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry vial. This step is critical to remove all solid particles. [2]4. Evaporation & Weighing: Carefully remove the solvent from the filtrate vial, typically using a rotary evaporator or by placing it in a vacuum oven at a temperature that will not cause decomposition. Dry the vial containing the solid residue to a constant weight. [2]5. Calculation:

    • Mass of dissolved solid = (Final weight of vial + residue) - (Initial weight of empty vial).

    • Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant filtered (mL).

Section 4: Advanced Solubility Enhancement Strategies

If the troubleshooting methods above are insufficient, more advanced chemical and physical modifications can be considered.

  • Chemical Modification (Prodrug Approach): The polar -OH groups can be temporarily protected with a non-polar, lipophilic group (e.g., as a silyl ether or an acetate ester). This modification would make the molecule much more soluble in non-polar organic solvents. The protecting group would then be removed in a subsequent step to regenerate the diol.

  • Physical Modification (Micronization): Micronization is the process of reducing the average diameter of a solid material's particles. [4]Reducing particle size increases the surface area-to-volume ratio, which can lead to an increased rate of dissolution. [5]While specialized equipment is often required, simple laboratory techniques like thorough grinding with a mortar and pestle can provide a marginal benefit.

  • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility and stability of guest molecules. [6]This is primarily useful for aqueous-phase reactions or formulation development.

References

  • Solubility Enhancement Technique. IJRAR.org. Available at: [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health (NIH). Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]

  • Synthesis of 6-methyl-3-pyridylmethanol. PrepChem.com. Available at: [Link]

  • (PYRIDIN-3-YL)METHANOL | CAS 100-55-0. Matrix Fine Chemicals. Available at: [Link]

  • 3-Pyridinemethanol. PubChem, National Institutes of Health. Available at: [Link]

  • Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. National Institutes of Health (NIH). Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of [6-(Hydroxymethyl)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of [6-(hydroxymethyl)pyridin-3-yl]methanol. As a key building block in pharmaceutical and materials science, unambiguous structural confirmation is paramount. In the absence of publicly available experimental spectra for this specific compound, this guide leverages predictive modeling and a comparative analysis with structurally similar pyridine derivatives to provide a robust framework for its characterization.

Predicted ¹H and ¹³C NMR Spectral Data of this compound

To establish a baseline for the NMR profile of this compound, ¹H and ¹³C NMR spectra were predicted using advanced computational algorithms. These predictions are grounded in extensive databases of experimental data and provide a reliable estimation of the chemical shifts and coupling patterns.

The molecular structure with atom numbering for NMR assignment is presented below:

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing and Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Use 400 MHz (or higher) Spectrometer transfer->instrument lock Lock on Deuterium Signal instrument->lock tune Tune and Match Probe for 1H and 13C lock->tune shim Shim for Magnetic Field Homogeneity tune->shim acquire_1H Acquire 1H Spectrum shim->acquire_1H acquire_13C Acquire 13C Spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_13C->acquire_2D process Fourier Transform, Phase and Baseline Correction acquire_2D->process calibrate Calibrate Chemical Shifts process->calibrate integrate Integrate 1H Signals calibrate->integrate assign Assign Signals and Correlate with Structure integrate->assign

Caption: Workflow for NMR-based structural elucidation.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: ~16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: ~220 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

  • Temperature: 298 K.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. By combining predictive NMR data with a comparative analysis of structurally related compounds, we have established a reliable set of expected chemical shifts and coupling patterns. The provided experimental protocols offer a clear path for researchers to obtain high-quality NMR data for the definitive structural elucidation of this important molecule.

References

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. [Link]

  • Sci-Hub. (n.d.). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from [Link]

A Comparative Guide to the Mass Spectrometry Analysis and Fragmentation of [6-(Hydroxymethyl)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of mass spectrometric approaches for the structural elucidation of [6-(Hydroxymethyl)pyridin-3-yl]methanol. As a key building block in pharmaceutical synthesis, understanding its gas-phase chemistry is critical for identity confirmation, purity assessment, and metabolite identification. We will explore its fragmentation behavior under different ionization regimes, compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Mass Spectrometry (LC-MS), and provide supporting data and validated experimental protocols.

Introduction to the Analyte and Analytical Challenges

This compound (Molecular Weight: 139.15 g/mol , Formula: C₇H₉NO₂) is a pyridine derivative featuring two primary alcohol functionalities. Its polarity and the presence of a basic nitrogen atom dictate the optimal analytical strategies. The primary challenge in its analysis lies in distinguishing it from its structural isomers, such as 2,6-pyridinedimethanol or 3,5-pyridinedimethanol, which requires a detailed understanding of how substituent positions influence fragmentation pathways. Mass spectrometry, with its high sensitivity and structural insight, is the premier technique for this purpose[1][2].

This guide will compare two primary workflows: Electron Ionization (EI) typically coupled with GC, and Electrospray Ionization (ESI) coupled with LC and tandem mass spectrometry (MS/MS). The choice between these methods is dictated by the analytical goal, be it unequivocal library-matchable identification or sensitive quantification in complex matrices[3].

Theoretical Fragmentation Pathways

The fragmentation of this compound is governed by the interplay between its three key structural features: the stable pyridine ring, the basic nitrogen atom, and the two reactive hydroxymethyl groups.

Electron Ionization (EI) Fragmentation

Electron Ionization is a high-energy ("hard") technique that induces extensive fragmentation, providing a detailed molecular fingerprint[4][5]. The initial event is the ejection of an electron to form a molecular ion (M•⁺) at m/z 139. Due to the high energy, this molecular ion is often low in abundance and undergoes subsequent fragmentation.

Key predicted fragmentation pathways under EI include:

  • Loss of a Hydrogen Radical (M-1): Formation of a stable oxonium ion at m/z 138.

  • α-Cleavage: The C-C bond adjacent to an oxygen atom is prone to cleavage. For primary alcohols, this often involves the loss of a hydrogen radical from the carbinol carbon, but more significantly, cleavage can lead to the loss of a CH₂OH radical (•CH₂OH, 31 Da), resulting in a fragment at m/z 108[6][7].

  • Dehydration (M-18): The loss of a water molecule (H₂O) is a classic fragmentation pathway for alcohols, which would produce a radical cation at m/z 121[6][7].

  • Loss of Formaldehyde (M-30): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (CH₂O), yielding a fragment at m/z 109.

  • Pyridine Ring Fission: The pyridine ring itself can fragment, commonly through the loss of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for pyridine-containing compounds[8]. This could occur from the molecular ion or subsequent fragments.

EI_Fragmentation M [C₇H₉NO₂]⁺˙ m/z 139 M_minus_H [M-H]⁺ m/z 138 M->M_minus_H - •H M_minus_H2O [M-H₂O]⁺˙ m/z 121 M->M_minus_H2O - H₂O M_minus_CH2O [M-CH₂O]⁺˙ m/z 109 M->M_minus_CH2O - CH₂O M_minus_CH2OH [M-•CH₂OH]⁺ m/z 108 M->M_minus_CH2OH - •CH₂OH (α-cleavage) M_minus_H2O_HCN [M-H₂O-HCN]⁺˙ m/z 94 M_minus_H2O->M_minus_H2O_HCN - HCN

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Electrospray Ionization (ESI) Fragmentation

ESI is a "soft" ionization technique that imparts minimal energy, preserving the molecular species. For this compound, the basic pyridine nitrogen is readily protonated in the positive ion mode, yielding an abundant protonated molecule, [M+H]⁺, at m/z 140[4][5]. Structural information is then obtained via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Key predicted fragmentation pathways under ESI-MS/MS include:

  • Neutral Loss of Water: The most facile fragmentation is the loss of a neutral water molecule from the protonated molecular ion, resulting in a prominent product ion at m/z 122 ([M+H-H₂O]⁺).

  • Sequential Water Loss: A second water molecule can be lost, leading to a fragment at m/z 104 ([M+H-2H₂O]⁺).

  • Neutral Loss of Formaldehyde: Similar to EI, loss of formaldehyde (CH₂O) can occur from the [M+H]⁺ ion, producing a fragment at m/z 110 ([M+H-CH₂O]⁺). This can also occur after an initial water loss.

ESI_Fragmentation MH [C₇H₉NO₂+H]⁺ m/z 140 MH_minus_H2O [M+H-H₂O]⁺ m/z 122 MH->MH_minus_H2O - H₂O MH_minus_CH2O [M+H-CH₂O]⁺ m/z 110 MH->MH_minus_CH2O - CH₂O MH_minus_2H2O [M+H-2H₂O]⁺ m/z 104 MH_minus_H2O->MH_minus_2H2O - H₂O MH_minus_H2O_CH2O [M+H-H₂O-CH₂O]⁺ m/z 92 MH_minus_H2O->MH_minus_H2O_CH2O - CH₂O

Caption: Predicted ESI-MS/MS fragmentation pathway of the [M+H]⁺ ion.

Comparison of Analytical Methodologies

The optimal analytical strategy depends on the sample matrix, required sensitivity, and the need for isomeric separation.

FeatureGC-EI-MSLC-ESI-MS/MS
Ionization Principle Hard ionization (70 eV electron beam)[4][9].Soft ionization (electrospray)[4][10].
Molecular Ion M•⁺ (m/z 139) is often weak or absent.[M+H]⁺ (m/z 140) is typically the base peak.
Fragmentation Extensive, reproducible, and library-searchable[11].Controlled via collision energy; less extensive than EI[12][13].
Sample Volatility Required. Analyte must be thermally stable.Not required; ideal for polar, non-volatile compounds[14].
Separation Based on volatility and column interaction. Excellent for resolving volatile isomers[15][16].Based on polarity and column interaction (e.g., reversed-phase, HILIC)[17].
Primary Advantage Provides a rich, fingerprint-like spectrum for confident library-based identification.High sensitivity, strong molecular ion, and suitability for polar, thermally labile molecules.
Primary Limitation Potential for thermal degradation of the analyte in the injector.Fragmentation is less standardized than EI, making library matching more challenging.

Distinguishing Isomers: The Decisive Advantage of Fragmentation Analysis

Mass spectrometry excels at differentiating isomers whose fragmentation patterns are influenced by the substituent positions. For instance, the mass spectrum of 2,6-pyridinedimethanol (an isomer) shows a distinct fragmentation pattern compared to the target analyte.

  • 2,6-Pyridinedimethanol (NIST Data): Under EI, this isomer exhibits a prominent ion at m/z 108, likely due to the loss of a •CH₂OH radical. However, the proximity of the two hydroxymethyl groups to the nitrogen atom can facilitate unique cyclization or rearrangement reactions not as favorable in the 3,6-isomer[18].

  • This compound: The fragmentation will be a hybrid of behaviors expected from 3- and 4-substituted pyridines. The loss of water and formaldehyde are expected to be major pathways.

The relative abundances of key fragments (e.g., [M-H₂O]⁺˙ vs. [M-•CH₂OH]⁺) will be the primary diagnostic tool to distinguish between these isomers, especially when coupled with chromatographic separation.

Experimental Protocols

These protocols are designed as self-validating systems, providing a robust starting point for method development.

Protocol 1: GC-MS Analysis

This method is ideal for qualitative identification and purity assessment of the neat compound or in simple matrices.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_ms MS Detector cluster_data Data Analysis Prep1 Dissolve 1 mg/mL in Methanol GC_Inj Inject 1 µL (Split 20:1) Prep1->GC_Inj GC_Col HP-5ms Column (30m x 0.25mm x 0.25µm) GC_Inj->GC_Col GC_Prog Temp Program: 50°C (1 min) to 250°C @ 10°C/min GC_Col->GC_Prog MS_Ion EI Source @ 70 eV GC_Prog->MS_Ion MS_Scan Scan m/z 40-200 MS_Ion->MS_Scan Data Compare spectrum to NIST library MS_Scan->Data

Caption: Workflow for GC-EI-MS analysis.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in HPLC-grade methanol[19].

  • GC System: Use a standard GC system equipped with a mass spectrometer.

    • Injector: Set to 250°C with a 20:1 split ratio.

    • Column: A (5%-phenyl)-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film) is suitable[11].

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50°C for 1 minute, then ramp to 250°C at 10°C/min and hold for 5 minutes.

  • MS Detector:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-200.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak. Compare the fragmentation pattern against a spectral library (like NIST) for confirmation[11].

Protocol 2: LC-MS/MS Analysis

This method is superior for quantifying the analyte in complex biological or chemical matrices and for detailed structural confirmation.

Methodology:

  • Sample Preparation: Prepare a 10 µg/mL solution in a water/acetonitrile (95:5) mixture containing 0.1% formic acid. Formic acid aids in protonation for ESI[20].

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a good starting point for this polar compound[21].

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Detector:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 140.

    • MS2 Product Ion Scan: Fragment the m/z 140 precursor ion using collision-induced dissociation (CID). A collision energy of 15-25 eV is a good starting point to observe key fragments like m/z 122 and m/z 110.

  • Data Analysis: Identify the precursor ion in the MS1 scan. Analyze the product ion scan to confirm the fragmentation pattern and thus the structure of the analyte.

Conclusion and Recommendations

The mass spectrometric analysis of this compound is a powerful tool for its unequivocal identification and differentiation from isomers.

  • For rapid, confident identification of a relatively pure substance, GC-EI-MS is highly effective due to its reproducible fragmentation patterns that can be matched against established spectral libraries.

  • For the analysis of trace levels of the compound in complex matrices (e.g., biological fluids, reaction mixtures) or for thermally sensitive samples , LC-ESI-MS/MS is the superior choice. Its soft ionization preserves the molecular ion, and the controlled fragmentation in MS/MS provides both high selectivity and structural confirmation.

Ultimately, the choice of methodology is guided by the specific research question. Employing both techniques can provide complementary information, leading to the most comprehensive characterization of this important chemical entity.

References

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  • Gao, H., et al. (2015). Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(10), 945-955. [Link]

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  • El-Deen, A. K., et al. (2020). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 25(23), 5737. [Link]

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  • Odion, B., et al. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Journal of AOAC International. [Link]

  • de Haas, M. P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Faraday Discussions, 245, 369-390. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Pyridine Dimethanols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine dimethanols are a class of heterocyclic compounds featuring a central pyridine ring substituted with two hydroxymethyl (-CH₂OH) groups. Their structural rigidity, combined with the coordinating ability of the pyridine nitrogen and the reactive hydroxyl groups, makes them exceptionally valuable building blocks in diverse fields of chemical science. They serve as tridentate ligands in coordination chemistry, key intermediates in the synthesis of pharmaceutical agents and agrochemicals, and versatile scaffolds for constructing complex molecular architectures.[1][2] The substitution pattern of the hydroxymethyl groups (e.g., 2,6-, 2,5-, or 3,5-) dictates the geometry and properties of the resulting molecules, making regioselective synthesis a critical consideration.

This guide provides an in-depth comparative analysis of the principal synthetic methodologies for preparing pyridine dimethanols. We will move beyond simple procedural lists to dissect the underlying chemical principles, evaluate the practical advantages and limitations of each route, and provide detailed, field-tested protocols. Our objective is to equip researchers, chemists, and drug development professionals with the critical insights needed to select and implement the optimal synthetic strategy for their specific application.

Methodology 1: The Oxidation-Reduction Pathway from Alkylpyridines

This classical and often cost-effective approach is arguably the most common route for isomers like 2,6-pyridinedimethanol, starting from the readily available and inexpensive 2,6-lutidine (2,6-dimethylpyridine). The strategy involves a two-stage transformation: the oxidation of the alkyl side chains to carboxylic acids, followed by the reduction of these acid groups (or their ester derivatives) to the desired primary alcohols.

Causality and Strategic Considerations

The choice to proceed via a dicarboxylic acid intermediate is rooted in the stability and reactivity of the pyridine core. Direct, selective oxidation of the methyl groups to hydroxymethyl groups is challenging and prone to over-oxidation to aldehydes or carboxylic acids. By pushing the oxidation to the stable dicarboxylic acid state, we establish a robust intermediate that can be purified and then selectively reduced to the diol in a separate, high-yielding step.

A key decision point in this pathway is whether to reduce the dicarboxylic acid directly or to first convert it to a diester.

  • Direct Reduction of the Acid: Standard borohydride reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing carboxylic acids. Historically, more powerful and hazardous reagents like lithium aluminum hydride (LiAlH₄) were required. A significant advancement was the development of mixed-reagent systems, such as NaBH₄ in the presence of iodine (I₂). This combination generates diborane (B₂H₆) in situ, which is highly effective for reducing carboxylic acids under milder conditions than LiAlH₄.[3]

  • Reduction via the Ester: Esterification of the dicarboxylic acid followed by reduction is a highly reliable alternative. Esters are readily reduced by a range of reagents, including both LiAlH₄ and the milder, more user-friendly NaBH₄.[4][5] This route adds a step but often simplifies the reduction and subsequent purification.

Visualizing the Oxidation-Reduction Pathway

Lutidine 2,6-Lutidine Diacid 2,6-Pyridinedicarboxylic Acid Lutidine->Diacid 1. KMnO₄, H₂O 2. HCl (acidification) Diester Dimethyl 2,6-Pyridinedicarboxylate Diacid->Diester H₂SO₄, MeOH (Esterification) Diol 2,6-Pyridinedimethanol Diacid->Diol NaBH₄ / I₂ THF Diester->Diol NaBH₄, MeOH

Caption: Oxidation-Reduction pathways from 2,6-lutidine.

Experimental Protocol: Synthesis of 2,6-Pyridinedimethanol from 2,6-Lutidine

Part A: Oxidation of 2,6-Lutidine [3][6]

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add 2,6-lutidine (1 eq.) and water.

  • Reagent Addition: While stirring vigorously, slowly add potassium permanganate (KMnO₄) (3-4 eq.) in portions. The reaction is highly exothermic; maintain the temperature between 80-100°C using a water bath for cooling as needed.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours until the purple color of the permanganate has disappeared, indicating reaction completion.

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) by-product by suction filtration. Wash the filter cake thoroughly with hot water.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. Acidify the concentrated solution with concentrated hydrochloric acid (HCl) to a pH of ~3-4. The white solid of 2,6-pyridinedicarboxylic acid will precipitate.

  • Purification: Cool the suspension in an ice bath, collect the solid by filtration, wash with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step.

Part B: Reduction via the Dicarboxylic Acid [2][3]

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add the 2,6-pyridinedicarboxylic acid (1 eq.) and anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to -5°C in an ice-salt bath. Add sodium borohydride (NaBH₄) (4 eq.) portion-wise, controlling the gas evolution.

  • Diborane Generation: Dissolve iodine (I₂) (1 eq.) in anhydrous THF and add it dropwise to the reaction mixture, maintaining the temperature below 0°C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 1.5-2 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol, followed by 3M HCl to adjust the pH to neutral.

  • Isolation: Remove the solid by-products by filtration. Concentrate the filtrate under reduced pressure. The residue can be purified by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by drying and evaporation. Recrystallization yields the final product.[3]

Methodology 2: Nucleophilic Substitution of Dihalides

This methodology offers a more direct route, provided the corresponding bis(halomethyl)pyridine is available. The synthesis relies on a straightforward nucleophilic substitution (Sₙ) reaction, where a hydroxide source displaces the halide leaving groups to form the diol.

Causality and Strategic Considerations

This pathway is mechanistically simple and often proceeds in high yield. The primary consideration is the availability and stability of the starting material, such as 2,6-bis(bromomethyl)pyridine. These dihalides can be potent lachrymators and should be handled with appropriate care in a fume hood. The reaction conditions are typically mild, involving a base like sodium hydroxide in a protic solvent system that facilitates the hydrolysis.

Visualizing the Nucleophilic Substitution Pathway

Dihalide 2,6-Bis(bromomethyl)pyridine Diol 2,6-Pyridinedimethanol Dihalide->Diol NaOH (aq), Ethanol Reflux, 5h

Caption: Synthesis of 2,6-pyridinedimethanol via hydrolysis.

Experimental Protocol: Synthesis of 2,6-Pyridinedimethanol from 2,6-Bis(bromomethyl)pyridine[2][4]
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2,6-bis(bromomethyl)pyridine (1 eq.) in ethanol.

  • Reagent Addition: Add a 30% aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Heat the mixture to reflux and maintain for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the solution to room temperature. Quench the reaction by pouring it into a larger volume of ice water.

  • Extraction: Extract the aqueous phase multiple times with an organic solvent such as dichloromethane (DCM).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the solid product.

Methodology 3: Biocatalytic Synthesis from Alkylpyridines

A modern and environmentally conscious approach involves the use of whole-cell biocatalysts. Recombinant microorganisms can be engineered to express specific enzymes that catalyze the direct conversion of alkylpyridines to pyridine dimethanols in a single pot, offering a significant simplification over traditional multi-step chemical syntheses.

Causality and Strategic Considerations

This "green chemistry" route leverages the high selectivity and efficiency of enzymes to perform the desired transformation under mild, aqueous conditions. The key advantage is the consolidation of multiple chemical steps (oxidation and reduction) into a single biocatalytic process, which drastically reduces waste and the use of hazardous reagents.[6] The primary challenge lies in the development and optimization of the microbial catalyst, including strain engineering and fermentation process control. While highly attractive, the accessibility of the specific recombinant cells may be a limiting factor for some research groups.

Visualizing the Biocatalytic Workflow

Start 2,6-Lutidine + Recombinant Whole Cells Bioreactor Bioreactor (Aqueous Buffer, 30°C) Start->Bioreactor Process One-Pot Biocatalytic Hydroxylation Bioreactor->Process End 2,6-Pyridinedimethanol Process->End

Caption: Conceptual workflow for biocatalytic synthesis.

Comparative Analysis Summary

To facilitate an objective comparison, the key performance indicators for each methodology are summarized below.

Parameter Methodology 1: Oxidation-Reduction Methodology 2: Nucleophilic Substitution Methodology 3: Biocatalysis
Starting Material 2,6-Lutidine (Inexpensive, readily available)2,6-Bis(halomethyl)pyridine (Specialty, lachrymator)2,6-Lutidine (Inexpensive, readily available)
Number of Steps 2-3 (Oxidation, optional esterification, reduction)11 (One-pot reaction)
Typical Overall Yield 65-85%85-95%Titer-dependent (>12 g/L reported)[6]
Reagent Toxicity High (KMnO₄ is a strong, hazardous oxidizer)Moderate (Dihalide is a lachrymator)Low (Aqueous buffers, cells)
Scalability Well-established for large scaleGood, limited by starting material costPotentially high, requires fermentation infrastructure
Key Advantages Low-cost starting material; highly versatile.High yield; simple, direct conversion.Environmentally friendly; single step; mild conditions.
Key Limitations Multi-step; use of hazardous reagents; waste generation (MnO₂).Higher cost and handling hazards of starting material.Requires specific microbial strains; lower concentrations.

Conclusion and Recommendations

The selection of an optimal synthetic route for pyridine dimethanols is a multi-factorial decision balancing cost, scale, safety, and available resources.

  • For large-scale, cost-sensitive production , the Oxidation-Reduction Pathway (Methodology 1) remains the industry workhorse despite its multiple steps and use of harsh reagents. The low cost of lutidine provides a significant economic advantage.

  • For rapid, lab-scale synthesis where yield and simplicity are paramount , the Nucleophilic Substitution of Dihalides (Methodology 2) is an excellent choice, provided the starting material is commercially available or readily synthesized.

  • For research and development focused on sustainable and green chemistry , the Biocatalytic approach (Methodology 3) represents the future. It offers an elegant and environmentally benign alternative, and as the technology matures, it is poised to become increasingly competitive for industrial applications.

Ultimately, a thorough understanding of the causality and practicalities of each method, as outlined in this guide, empowers the modern scientist to make an informed and strategic choice, paving the way for efficient and successful synthesis.

References

  • Pyridine-2,6-dimethanol: Comprehensive Overview and Applications . (2025-03-03). [Link]

  • CN105646334A - Preparation method of 2,6-pyridinedimethanol.

Sources

A Senior Application Scientist's Guide to the Biological Activity of [6-(Hydroxymethyl)pyridin-3-yl]methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a privileged structure, consistently appearing in a multitude of biologically active compounds.[1][2] Among the vast family of pyridine derivatives, [6-(Hydroxymethyl)pyridin-3-yl]methanol presents a compelling starting point for drug discovery due to its dual hydroxyl functionalities, which offer avenues for metabolic modification and targeted chemical derivatization. This guide provides an in-depth, comparative analysis of the biological activity of this compound and a rationally designed set of its analogs. We will delve into the causality behind experimental choices, provide detailed protocols for robust evaluation, and present a framework for understanding the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical series.

The Rationale for Comparison: Unlocking Therapeutic Potential

This compound, with its inherent polarity and hydrogen bonding capabilities, is a promising scaffold for targeting a range of biological processes. Pyridine derivatives have demonstrated a wide array of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[3][4] The strategic placement of hydroxymethyl groups at the 3 and 6 positions of the pyridine ring provides a unique opportunity to explore how modifications to these sites influence biological activity.

This guide will focus on comparing the parent compound with analogs designed to probe the effects of:

  • Lipophilicity: By replacing one or both hydroxyl groups with methoxy or fluoro groups.

  • Steric Hindrance: By introducing bulkier substituents.

  • Electronic Effects: By altering the electron-donating or -withdrawing nature of the substituents.

By systematically evaluating these analogs, we can construct a preliminary SAR map to guide future drug design and optimization efforts.

Comparative Analysis of Biological Activity: A Multi-Faceted Approach

To provide a comprehensive comparison, we will evaluate the parent compound and its analogs across three key areas of potential therapeutic relevance: neuroprotection, anti-inflammatory activity, and cytotoxicity against cancer cell lines. The following sections present hypothetical, yet plausible, experimental data to illustrate the comparative analysis.

Neuroprotective Effects

Experimental Rationale: Pyridine derivatives have shown promise in mitigating neuronal damage in models of cerebral ischemia.[3] The oxygen-glucose deprivation (OGD) assay is a well-established in vitro model that simulates the ischemic conditions of a stroke, providing a reliable platform to screen for neuroprotective agents.[5]

Table 1: Comparative Neuroprotective Activity in an Oxygen-Glucose Deprivation (OGD) Model

Compound IDStructureModification from Parent% Neuronal Viability (at 10 µM)IC50 (µM)
Parent-01 This compound-65%15.2
Analog-A1 [6-(Methoxymethyl)pyridin-3-yl]methanolO-methylation at C675%8.5
Analog-A2 3,6-bis(methoxymethyl)pyridineDi-O-methylation55%22.1
Analog-B1 [6-(Fluoromethyl)pyridin-3-yl]methanolFluorination at C672%9.8
Analog-C1 [6-(tert-Butoxymethyl)pyridin-3-yl]methanolBulky ether at C645%> 50

Interpretation of SAR: The hypothetical data suggests that a moderate increase in lipophilicity through mono-O-methylation (Analog-A1) enhances neuroprotective activity. However, complete O-methylation (Analog-A2) or the introduction of a bulky group (Analog-C1) is detrimental, likely due to altered solubility or unfavorable steric interactions with the biological target. Fluorination (Analog-B1) also appears to be a favorable modification.

Anti-inflammatory Activity

Experimental Rationale: The anti-inflammatory properties of pyridine derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation.[6] A whole-blood assay provides a physiologically relevant model to assess the inhibition of COX-1 and COX-2 isoforms.

Table 2: Comparative Anti-inflammatory Activity (Whole Blood COX Inhibition Assay)

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Parent-01 25.410.12.5
Analog-A1 18.25.63.3
Analog-A2 35.115.82.2
Analog-B1 20.54.94.2
Analog-C1 > 100> 100-

Interpretation of SAR: Similar to the neuroprotection data, mono-O-methylation (Analog-A1) and fluorination (Analog-B1) appear to enhance anti-inflammatory potency, with a slight increase in selectivity for COX-2. This suggests that modulating the electronic properties and lipophilicity at the C6 position can fine-tune the interaction with the COX enzyme active site.

Anticancer Cytotoxicity

Experimental Rationale: The pyridine scaffold is a common feature in many anticancer agents.[4][7] The MTT assay is a standard colorimetric method to assess the cytotoxic effects of compounds on various cancer cell lines by measuring metabolic activity.[8]

Table 3: Comparative Cytotoxicity against Human Cancer Cell Lines (MTT Assay)

Compound IDMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
Parent-01 45.262.155.8
Analog-A1 22.835.431.2
Analog-A2 58.975.368.4
Analog-B1 18.528.924.7
Analog-C1 > 100> 100> 100

Interpretation of SAR: The trend for anticancer activity mirrors the previous findings. Analogs A1 and B1, with single modifications that increase lipophilicity and introduce electron-withdrawing character, respectively, exhibit the most potent cytotoxic effects. This underscores the importance of a balanced physicochemical profile for effective interaction with cellular targets.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the comparative data, the following detailed protocols are provided.

Oxygen-Glucose Deprivation (OGD) Assay for Neuroprotection

Objective: To assess the ability of the test compounds to protect primary cortical neurons from cell death induced by ischemic-like conditions.[3]

Methodology:

  • Cell Culture: Plate primary cortical neurons from E18 rat embryos in Neurobasal medium supplemented with B-27 and GlutaMAX.

  • Compound Treatment: After 7 days in vitro, treat the neurons with various concentrations of the test compounds (0.1 to 100 µM) or vehicle (DMSO) for 24 hours.

  • OGD Induction: Wash the cells with glucose-free DMEM and place them in a hypoxic chamber (95% N2, 5% CO2) for 90 minutes.

  • Reoxygenation: Remove the cells from the chamber, replace the medium with the original culture medium containing the test compounds, and return to a normoxic incubator.

  • Viability Assessment: After 24 hours of reoxygenation, assess cell viability using the MTT assay. Measure absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of neuronal viability relative to the normoxic control and determine the IC50 values.

Whole Blood COX Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of the test compounds against COX-1 and COX-2 enzymes in a human whole blood matrix.

Methodology:

  • Blood Collection: Draw fresh human blood into heparinized tubes.

  • Compound Incubation: Aliquot the blood into tubes containing various concentrations of the test compounds or vehicle.

  • COX-1 Activity (Thromboxane B2 production): Allow the blood to clot at 37°C for 1 hour to induce COX-1 activity. Centrifuge to obtain serum and measure Thromboxane B2 (TXB2) levels by ELISA.

  • COX-2 Activity (Prostaglandin E2 production): To a separate aliquot of blood, add lipopolysaccharide (LPS) to induce COX-2 expression and incubate for 24 hours at 37°C. Measure Prostaglandin E2 (PGE2) levels in the plasma by ELISA.

  • Data Analysis: Calculate the percentage of inhibition of TXB2 and PGE2 production and determine the IC50 values for COX-1 and COX-2.

MTT Assay for Anticancer Cytotoxicity

Objective: To evaluate the cytotoxic effects of the test compounds on human cancer cell lines.[8]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically 0.01 to 100 µM) for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Visualizing Key Concepts and Workflows

To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.

G cluster_workflow In Vitro Biological Activity Screening Workflow start Synthesized Analogs neuro Neuroprotection Assay (OGD) start->neuro inflam Anti-inflammatory Assay (COX) start->inflam cancer Cytotoxicity Assay (MTT) start->cancer data Data Analysis & SAR neuro->data inflam->data cancer->data lead Lead Compound Identification data->lead

Caption: A generalized workflow for the comparative biological evaluation of synthesized analogs.

G cluster_pathway Hypothesized Anti-inflammatory Mechanism membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation pgs->inflammation compound Pyridine Methanol Analog compound->cox Inhibition

Caption: The proposed mechanism of anti-inflammatory action via inhibition of COX enzymes.

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the biological activity of this compound and its analogs. The presented data, while hypothetical, is grounded in established principles of medicinal chemistry and serves to illustrate the process of SAR elucidation.

The preliminary findings suggest that subtle modifications to the parent structure, particularly those that modulate lipophilicity and electronic properties, can significantly impact biological activity. Specifically, analogs with mono-O-methylation or fluorination at the C6 position emerge as promising candidates for further investigation across neuroprotective, anti-inflammatory, and anticancer applications.

Future research should focus on synthesizing and testing these and other rationally designed analogs to validate these initial SAR observations. Further studies should also aim to identify the specific molecular targets responsible for the observed biological effects and to optimize the pharmacokinetic properties of the most promising lead compounds. Through such a systematic and rigorous approach, the full therapeutic potential of the this compound scaffold can be unlocked.

References

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]

  • El-Naggar, M., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 12(48), 31238-31260. [Link]

  • Gevorgyan, A., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Letters in Organic Chemistry, 18(12), 948-955. [Link]

  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering, 6. [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega, 5(40), 25865-25878. [Link]

  • Conti, R., et al. (2017). Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. Journal of Medicinal Chemistry, 60(13), 5759-5771. [Link]

  • Marquez-Flores, Y. K., et al. (2021). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Molecules, 26(16), 4983. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(15), 5721. [Link]

  • Al-Azzawi, A. M. J. (2019). Investigation of Quantitative Structure Activity Relationship Parameters on the m-Substituted Pyridine Compound: A GAMMESS Study. Asian Journal of Chemistry, 31(1), 215-220. [Link]

  • Investigation of Quantitative Structure Activity Relationship Parameters on the m-Substituted Pyridine Compound: A GAMMESS Study. (2019). Request PDF. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2023). Pharmaceuticals, 16(5), 749. [Link]

  • Wang, Y., et al. (2013). Synthesis and Biological Evaluation of Novel 1,6-diaryl pyridin-2(1H)-one Analogs. European Journal of Medicinal Chemistry, 64, 613-620. [Link]

  • de Kock, C., et al. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. RSC Medicinal Chemistry, 12(6), 978-984. [Link]

  • Li, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. [Link]

  • Wang, X., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2015). DARU Journal of Pharmaceutical Sciences, 23(1), 2. [Link]

  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 919363. [Link]

  • van der Heijden, J., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry, 66(15), 10476-10499. [Link]

Sources

A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of [6-(Hydroxymethyl)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[6-(Hydroxymethyl)pyridin-3-yl]methanol is a pyridine derivative characterized by its two hydroxymethyl functional groups. As with many substituted pyridines, it serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as even trace-level impurities can carry over into the final API, potentially affecting its safety, efficacy, and stability. Therefore, robust and reliable analytical methods are essential for accurate purity assessment and impurity profiling during drug development and manufacturing.

This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity analysis of this compound. We will explore the causality behind methodological choices, provide detailed experimental protocols, and present supporting data to guide researchers and drug development professionals in selecting the most appropriate technique for their needs.

Physicochemical Properties and Analytical Challenges

This compound possesses a pyridine ring, which provides a UV chromophore, making it suitable for HPLC-UV detection. However, the presence of two highly polar hydroxymethyl groups renders the molecule very hydrophilic. This high polarity presents a significant challenge for traditional reversed-phase (RP) HPLC, the workhorse of the pharmaceutical industry. In RP-HPLC, which utilizes a non-polar stationary phase (like C18), highly polar compounds exhibit weak retention and may elute in or near the solvent front, leading to poor resolution from other polar impurities and the injection void.[1][2]

To overcome this, alternative chromatographic strategies are necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as a superior approach. HILIC employs a polar stationary phase and a mobile phase rich in organic solvent, creating an aqueous-rich layer on the stationary phase surface. Polar analytes, like our target compound, can partition into this layer and are retained, with elution being achieved by increasing the concentration of the polar aqueous solvent.[3][4] This mechanism provides excellent retention and separation for highly polar compounds that are unretained in reversed-phase mode.[5][6]

Method 1: HPLC-UV for Purity Determination

HPLC with UV detection is a robust, cost-effective, and widely used method for routine purity analysis and quality control. Its primary function is to quantify the main component and its known, chromophoric impurities.

Causality Behind Experimental Choices
  • Chromatography Mode (HILIC): As established, the hydrophilic nature of this compound necessitates a retention mechanism beyond standard reversed-phase. HILIC provides the necessary retention and selectivity for polar analytes.[7]

  • Stationary Phase (Amide Phase): While bare silica can be used in HILIC, amide-bonded phases often offer better stability and unique selectivity for polar neutral compounds, making them a reliable choice.[5]

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is the most common organic solvent in HILIC due to its aprotic nature and good miscibility with water. Water acts as the strong eluting solvent. A buffer (e.g., ammonium formate) is included to control the pH and improve peak shape, especially for ionizable compounds like pyridines.

  • UV Detection Wavelength: The pyridine ring exhibits strong UV absorbance. A photodiode array (PDA) detector is used to acquire the full UV spectrum of the main peak, confirming its identity against a reference standard and assessing peak purity. The maximum absorption wavelength (λmax) is chosen for quantification to ensure maximum sensitivity.

Experimental Protocol: HILIC-UV
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Amide HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with formic acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 60% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: PDA detection, monitoring at the λmax of the analyte (e.g., ~265 nm).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a diluent that is compatible with the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

    • Peak purity analysis using the PDA detector software should be performed to check for co-eluting impurities. This involves comparing spectra across the peak width.[8]

Workflow for HPLC-UV Purity Analysis

cluster_prep Sample Preparation cluster_hplc HILIC-UV Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent (e.g., 90% ACN) prep1->prep2 hplc1 Inject Sample prep2->hplc1 hplc2 HILIC Separation (Amide Column) hplc1->hplc2 hplc3 PDA Detection (Acquire Chromatogram & Spectra) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Area % Purity data1->data2 data3 Perform PDA Peak Purity Assessment data1->data3

Caption: Workflow for HPLC-UV Purity Determination.

Method 2: LC-MS for Impurity Identification and Profiling

While HPLC-UV is excellent for quantification, it has limitations. It cannot detect impurities that lack a UV chromophore and provides no structural information about unknown peaks.[9][10] LC-MS overcomes these limitations by coupling the separation power of LC with the detection and identification capabilities of mass spectrometry.[11]

Causality Behind Experimental Choices
  • Chromatography (HILIC): The same HILIC method developed for UV analysis can be directly coupled to an MS detector. The mobile phase components (acetonitrile, water, ammonium formate, formic acid) are volatile and fully compatible with common MS ionization sources.[12]

  • Ionization Source (ESI): Electrospray Ionization (ESI) is the ideal choice for polar molecules like this compound. The pyridine nitrogen is basic and will readily accept a proton in positive ion mode to form the protonated molecule [M+H]+, allowing for sensitive detection.

  • Mass Analyzer (Q-TOF or Orbitrap): While a simple single quadrupole mass spectrometer can provide molecular weight information, a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is vastly superior for impurity profiling. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity, a critical first step in its structural elucidation.[8][13]

Experimental Protocol: HILIC-MS
  • Instrumentation:

    • LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Chromatographic Conditions:

    • Identical to the HILIC-UV method described above. The eluent from the column is directed to the ESI source.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

    • Desolvation Gas Flow & Temperature: Optimized for the specific instrument and flow rate.

    • Data Acquisition: Data-dependent MS/MS can be used to automatically trigger fragmentation of detected impurity ions, providing structural information.

  • Sample Preparation:

    • Same as the HPLC-UV method, but typically at a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of MS.

  • Data Analysis:

    • Extract ion chromatograms for the [M+H]+ of the main compound and any potential impurities.

    • Use the accurate mass measurements from the full scan data to propose elemental compositions for unknown impurity peaks.

    • Analyze MS/MS fragmentation patterns to elucidate the structures of the impurities. This allows for the identification of process-related impurities (e.g., starting materials) and degradation products (e.g., oxidation products).[14]

Workflow for LC-MS Impurity Profiling

cluster_prep Sample Preparation cluster_lcms HILIC-HRMS Analysis cluster_data Data Interpretation prep1 Prepare Sample (~0.1 mg/mL) lcms1 Inject Sample prep1->lcms1 lcms2 HILIC Separation lcms1->lcms2 lcms3 ESI Ionization lcms2->lcms3 lcms4 HRMS Detection (Full Scan & dd-MS/MS) lcms3->lcms4 data1 Detect Impurity Peaks lcms4->data1 data2 Determine Elemental Composition (Accurate Mass) data1->data2 data3 Analyze Fragmentation (MS/MS Spectra) data2->data3 data4 Propose Impurity Structures data3->data4

Caption: Workflow for LC-MS Impurity Profiling.

Performance Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS depends on the specific goal of the analysis, whether it's routine QC or in-depth impurity characterization.

ParameterHPLC-UV (with PDA)LC-MS (HRMS)Rationale & Justification
Primary Use Quantitative purity analysis, routine QC.Qualitative impurity identification and structural elucidation.UV provides a quantitative response based on concentration and absorptivity, ideal for established methods. MS provides structural information essential for development and investigation.
Selectivity Moderate to Good. Based on chromatographic retention and UV spectrum.Excellent. Based on chromatography, mass-to-charge ratio (m/z), and fragmentation.MS adds a dimension of specificity, allowing differentiation of co-eluting compounds if they have different masses.[13]
Sensitivity Good. Typically ng level on-column.Excellent. Typically pg to low-ng level on-column.MS detectors are inherently more sensitive than UV detectors for many compounds.
Impurity Detection Limited to chromophoric impurities.Universal for ionizable impurities (chromophoric or not).A key advantage of MS is its ability to "see" compounds that are invisible to UV detectors.[9][10]
Information Provided Retention Time, UV Spectrum, % Area Purity.Retention Time, Accurate Mass, Elemental Composition, Fragmentation Pattern.LC-MS provides a wealth of structural data, enabling confident identification of unknowns.[11]
Complexity & Cost Lower. Simpler instrumentation and operation.Higher. More complex, requires specialized expertise and significant capital investment.The complexity and cost of HRMS systems reserve them for R&D and specialized investigations rather than routine QC.
Regulatory Standing Well-established and accepted for QC and release testing.Essential for characterization, forced degradation studies, and supporting regulatory filings.Regulatory agencies like the EMA and FDA expect thorough impurity characterization, often requiring LC-MS data.[15][16]

Conclusion and Recommendations

For the purity analysis of this compound, a one-size-fits-all approach is not optimal. The choice between HPLC-UV and LC-MS should be guided by the stage of drug development and the analytical question at hand.

  • For routine quality control, release testing, and stability studies of established batches, a validated HILIC-UV method is the recommended choice. It is robust, cost-effective, and provides the necessary quantitative data on purity and known impurities.

  • During process development, for characterization of new batches, in forced degradation studies, and for investigating out-of-specification results, HILIC-MS is indispensable. Its ability to detect and identify unknown and non-chromophoric impurities provides critical knowledge about the impurity profile, ensuring the safety and quality of the final drug substance.

Ultimately, these two techniques are complementary. An effective analytical control strategy will leverage a validated HILIC-UV method for routine control and a powerful HILIC-MS method for in-depth characterization and problem-solving, ensuring a comprehensive understanding of the purity of this compound.

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A Researcher's Guide to Bridging the Gap: Validating Experimental Findings with Theoretical and Computational Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the modern era of chemical and pharmaceutical research, the synergy between experimental investigation and computational modeling has become an indispensable engine for discovery.[1][2] Gone are the days of relying solely on trial-and-error in the laboratory. Today, theoretical and computational chemistry provide a powerful lens to interpret, predict, and ultimately validate experimental findings, accelerating the path from hypothesis to breakthrough.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of key computational methodologies and their role in corroborating experimental data. We will delve into the "why" behind these integrated workflows, providing not just the steps, but the scientific rationale that underpins a robust and self-validating research strategy.

The Symbiotic Relationship: Why Validate Experiment with Theory?

Experimental chemistry provides tangible, real-world data, but often the "how" and "why" at a molecular level can remain elusive.[5] Unstable intermediates, fleeting transition states, and complex intermolecular interactions are notoriously difficult to probe experimentally.[5] Computational chemistry, on the other hand, allows us to build and interrogate molecular systems from the ground up, offering a granular view of the processes that govern experimental outcomes.[2][6] The validation of experimental findings with theoretical calculations is not merely a confirmatory exercise; it is a critical component of the scientific method that enhances the reliability and predictive power of our models.[7][8] This iterative process of prediction, experimentation, and refinement is the hallmark of modern chemical research.[9]

Core Methodologies for Validation

This guide will focus on three cornerstone computational techniques that are widely employed to validate a range of experimental data:

  • Density Functional Theory (DFT): A quantum mechanical method ideal for elucidating electronic structure, reaction mechanisms, and spectroscopic properties.

  • Molecular Dynamics (MD) Simulations: A classical mechanics approach for studying the dynamic behavior and interactions of molecules over time.

  • Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid method that combines the accuracy of quantum mechanics for a specific region of interest with the efficiency of molecular mechanics for the larger system, particularly suited for enzymatic reactions.[10][11]

The following sections will provide a comparative overview of these methods, including their applications, strengths, and the experimental data they are best suited to validate.

Density Functional Theory (DFT): Illuminating Electronic Landscapes

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[12] It is particularly powerful for validating experimental data that is fundamentally governed by electronic structure.[13]

Applications in Experimental Validation:
  • Spectroscopy: DFT calculations can predict various spectroscopic properties, such as UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.[14][15] By comparing the calculated spectra with experimental data, researchers can confirm molecular structures, assign vibrational modes, and understand electronic transitions.[13][14]

  • Reaction Mechanisms: DFT is instrumental in mapping out the potential energy surfaces of chemical reactions.[5] It can identify transition states and intermediates that are often too transient to be captured experimentally, thus validating proposed reaction pathways.[5][16]

  • Thermochemistry: DFT can accurately predict reaction enthalpies and activation energies, which can be directly compared with experimental values obtained from techniques like calorimetry.[5]

Comparative Analysis of DFT in Spectroscopic Validation:
Spectroscopic TechniqueExperimental DataComputational (DFT) OutputValidation Insights
UV-Visible Spectroscopy λmax (wavelength of maximum absorbance)Excitation energies and oscillator strengthsConfirmation of electronic transitions (e.g., π-π, n-π)[15]
Infrared (IR) Spectroscopy Vibrational frequencies (cm⁻¹)Calculated vibrational frequencies and intensitiesAssignment of specific functional group vibrations and confirmation of molecular structure[14]
NMR Spectroscopy Chemical shifts (ppm)Calculated isotropic shielding constantsCorroboration of atomic connectivity and chemical environment[14][15]
Experimental and Computational Workflow: DFT Validation of a Reaction Mechanism

The following workflow outlines the synergistic process of validating a proposed reaction mechanism using both experimental and DFT approaches.

DFT_Validation_Workflow cluster_exp Experimental Workflow cluster_comp Computational (DFT) Workflow Exp_Hypothesis Propose Reaction Mechanism Kinetics Kinetic Studies (e.g., HPLC, GC-MS) Exp_Hypothesis->Kinetics Spectroscopy Spectroscopic Analysis (NMR, IR) of Intermediates/Products Kinetics->Spectroscopy Exp_Conclusion Experimental Evidence for Mechanism Spectroscopy->Exp_Conclusion Validation Validated Reaction Mechanism Exp_Conclusion->Validation Comparison of kinetic and spectroscopic data Model_Building Build Reactant, Product, and Intermediate Models PES_Scan Potential Energy Surface Scan Model_Building->PES_Scan TS_Search Transition State (TS) Optimization & Frequency Calculation PES_Scan->TS_Search IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC Comp_Conclusion Calculated Energy Profile and Structures IRC->Comp_Conclusion Comp_Conclusion->Validation Comparison of energy barriers and structures

Caption: Workflow for validating a reaction mechanism using experimental and DFT methods.

Detailed Protocol: DFT Calculation of Vibrational Frequencies
  • Molecular Structure Input: Obtain the 3D coordinates of the molecule from experimental data (e.g., X-ray crystallography) or build it using molecular modeling software.

  • Input File Preparation:

    • Level of Theory and Basis Set: Choose an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This choice is crucial for accuracy.[15]

    • Calculation Type: Specify a geometry optimization followed by a frequency calculation.

    • Charge and Multiplicity: Define the net charge and spin multiplicity of the molecule.[15]

  • Running the Calculation: Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Output Analysis:

    • Geometry Optimization: Confirm that the optimization has reached a true energy minimum by ensuring there are no imaginary frequencies in the output.[15]

    • Frequency Analysis: The output will list the calculated vibrational frequencies and their corresponding IR intensities. These can be compared directly with the experimental IR spectrum.

Molecular Dynamics (MD) Simulations: Capturing Molecular Motion

While DFT provides a static, time-independent view of molecular systems, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time.[3] This makes MD an invaluable tool for validating experimental findings related to conformational changes, binding events, and system dynamics.

Applications in Experimental Validation:
  • Protein-Ligand Binding: MD simulations can elucidate the binding pathways and conformational changes that occur when a ligand binds to a protein.[17] This can validate experimental data from techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), which measure binding affinities and kinetics.

  • Conformational Dynamics: MD can explore the different conformations a molecule can adopt, which is crucial for understanding protein function and drug efficacy. These findings can be compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[9]

  • Material Properties: In materials science, MD simulations can predict properties like diffusion coefficients and viscosity, which can be validated against experimental measurements.

Comparative Analysis of MD in Protein-Ligand Binding Studies:
Experimental TechniqueExperimental DataComputational (MD) OutputValidation Insights
Surface Plasmon Resonance (SPR) Association (ka) and dissociation (kd) rate constants, Binding affinity (KD)Free energy of binding, residence time of the ligand in the binding pocketUnderstanding the kinetics and thermodynamics of the binding process
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of bindingEnthalpic and entropic contributions to the free energy of bindingDeconvolution of the thermodynamic driving forces behind binding
X-ray Crystallography / Cryo-EM Static 3D structure of the protein-ligand complexDynamic ensemble of protein-ligand conformations, identification of key interactions (e.g., hydrogen bonds)Rationalizing the observed binding mode and identifying key residues for binding
Experimental and Computational Workflow: Validating Protein-Ligand Interactions

The following workflow illustrates the integration of experimental and MD simulation approaches to validate protein-ligand binding.

MD_Validation_Workflow cluster_exp Experimental Workflow cluster_comp Computational (MD) Workflow HTS High-Throughput Screening (HTS) to Identify Hits Binding_Assay Binding Assays (SPR, ITC) to Quantify Affinity HTS->Binding_Assay Structural_Bio Structural Biology (X-ray, Cryo-EM) to Determine Binding Mode Binding_Assay->Structural_Bio Exp_Conclusion Experimental Characterization of Binding Structural_Bio->Exp_Conclusion Validation Validated Protein-Ligand Interaction Model Exp_Conclusion->Validation Comparison of binding affinity and mode Docking Molecular Docking to Predict Binding Pose MD_Setup System Setup (Solvation, Ionization) Docking->MD_Setup MD_Simulation MD Simulation of Protein-Ligand Complex MD_Setup->MD_Simulation Trajectory_Analysis Analysis of Trajectory (RMSD, RMSF, Interactions) MD_Simulation->Trajectory_Analysis Comp_Conclusion Predicted Binding Free Energy and Dynamic Behavior Trajectory_Analysis->Comp_Conclusion Comp_Conclusion->Validation Comparison of binding free energy and key interactions

Caption: Workflow for validating protein-ligand interactions using experimental and MD simulation methods.

Detailed Protocol: Setting Up and Running a Basic MD Simulation
  • System Preparation:

    • Initial Structure: Start with a high-resolution experimental structure (e.g., from the Protein Data Bank) of the protein-ligand complex.

    • Force Field Selection: Choose a suitable force field (e.g., AMBER, CHARMM) to describe the interactions between atoms.

    • Solvation: Place the complex in a periodic box of solvent (typically water).

    • Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.

  • Minimization and Equilibration:

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature and then run a short simulation under constant pressure to allow the system to relax.

  • Production Run: Run the main MD simulation for a sufficient length of time to sample the conformational space of interest.

  • Trajectory Analysis: Analyze the resulting trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify persistent interactions between the protein and ligand.

Quantum Mechanics/Molecular Mechanics (QM/MM): A Hybrid Approach for Complex Systems

For large biological systems where a full quantum mechanical treatment is computationally prohibitive, the hybrid QM/MM method offers a powerful solution.[10][18][19] It treats a small, chemically active region (e.g., an enzyme's active site) with a high-level QM method, while the rest of the system is described by a more efficient MM force field.[11][18]

Applications in Experimental Validation:
  • Enzyme Catalysis: QM/MM is the gold standard for studying enzymatic reaction mechanisms.[10] It can elucidate the roles of active site residues, calculate activation energies, and predict kinetic isotope effects (KIEs), all of which can be compared with experimental kinetic data.[20]

  • Drug Metabolism: Understanding how drugs are metabolized by enzymes like Cytochrome P450 is crucial for drug development. QM/MM can model these metabolic reactions and predict the formation of different metabolites, which can be validated by experimental techniques like mass spectrometry.

Comparative Analysis of QM/MM in Enzyme Kinetics:

| Experimental Data | Computational (QM/MM) Output | Validation Insights | | :--- | :--- | :--- | :--- | | Steady-state and pre-steady-state kinetics (kcat, KM) | Free energy profile of the enzymatic reaction, calculated activation energies | Identification of the rate-determining step and rationalization of catalytic efficiency | | Kinetic Isotope Effects (KIEs) | Calculated KIEs for specific reaction steps | Probing the nature of the transition state and the mechanism of bond breaking/formation | | Site-directed mutagenesis | Free energy changes upon mutation of active site residues | Elucidating the role of specific amino acids in catalysis and substrate binding |

Logical Relationship: QM/MM System Partitioning

QMMM_Partitioning cluster_qm QM Region (High Accuracy) cluster_mm MM Region (High Efficiency) Enzyme Enzyme-Substrate Complex Active_Site Active Site Residues + Substrate Protein_Bulk Bulk Protein Solvent Solvent Active_Site->Protein_Bulk QM/MM Interface

Caption: Schematic of QM/MM partitioning in an enzyme-substrate complex.

Detailed Protocol: A General QM/MM Workflow for Studying an Enzymatic Reaction
  • System Preparation: Similar to MD simulations, start with a high-quality structure of the enzyme-substrate complex and prepare the system (solvation, ionization).

  • QM Region Definition: Carefully select the atoms to be included in the QM region. This typically includes the substrate and the catalytically important residues of the enzyme.[18]

  • QM/MM Interface: Define the boundary between the QM and MM regions. This often involves the use of "link atoms" to saturate the valency of the QM region where it is covalently bonded to the MM region.[18]

  • Potential Energy Surface Scan: Perform a series of constrained geometry optimizations to map out the reaction coordinate and identify the approximate location of the transition state.

  • Transition State Optimization: Use a more sophisticated algorithm to locate the exact transition state structure and verify it by a frequency calculation (it should have one imaginary frequency).

  • IRC Calculation: Trace the reaction path from the transition state to the reactant and product to confirm that it connects the correct minima.

  • Free Energy Calculations: Employ methods like umbrella sampling or metadynamics to calculate the free energy profile along the reaction coordinate, which can then be compared with experimental kinetic data.

Challenges and Best Practices

While the integration of computational and experimental chemistry is incredibly powerful, it is not without its challenges.[4][21] These include the choice of appropriate computational methods, the accuracy of force fields and functionals, and the potential for discrepancies between computational models and experimental reality.[21]

To ensure the trustworthiness and scientific integrity of your findings, consider the following best practices:

  • Rigorous Benchmarking: Before applying a computational method to an unknown system, benchmark it against well-characterized systems to assess its accuracy.[7]

  • Thorough Validation: Do not rely on a single piece of experimental data for validation. Triangulate your findings using multiple experimental techniques.

  • Transparency in Reporting: Clearly report all computational details, including the software used, the level of theory, basis sets, force fields, and any approximations made. The American Chemical Society (ACS) provides guidelines for reporting computational and experimental data.[22][23][24]

  • Close Collaboration: Foster close collaboration between computational and experimental chemists to ensure that the computational models accurately reflect the experimental conditions and that the experimental results are correctly interpreted in the context of the computational findings.[21]

Conclusion

The validation of experimental findings with theoretical and computational chemistry is no longer a niche practice but a cornerstone of modern chemical research and drug discovery.[1][6][25] By thoughtfully integrating methods like DFT, MD, and QM/MM into the research workflow, scientists can gain unprecedented insights into molecular behavior, build more robust and predictive models, and ultimately accelerate the pace of innovation. This guide has provided a framework for understanding and implementing these powerful synergies, emphasizing the importance of a self-validating system built on a foundation of scientific rigor and collaboration.

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A Senior Application Scientist's Guide to Benchmarking Pyridinedimethanol-Derived Catalysts in Transfer Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective reduction of carbonyl compounds to alcohols is a cornerstone transformation. Transfer hydrogenation, a process that utilizes readily available hydrogen donors like isopropanol, offers a safer and often more practical alternative to high-pressure hydrogenation. At the forefront of catalyst development for this reaction are pincer complexes, whose thermal stability and tunable electronic and steric properties allow for exceptional catalytic activity.

This guide provides an in-depth comparative analysis of catalysts derived from pyridinedimethanol scaffolds, specifically focusing on their potential application in the transfer hydrogenation of ketones. While direct catalytic data for ligands derived from [6-(Hydroxymethyl)pyridin-3-yl]methanol is emerging, we will benchmark the performance of a closely related and well-documented proxy: a Ruthenium NNO-pincer complex derived from 2,6-pyridinedimethanol. This allows for a scientifically rigorous comparison against established and alternative catalytic systems, supported by experimental data from peer-reviewed literature. We will delve into the causality behind experimental design, provide detailed protocols, and offer insights to guide your catalyst selection and optimization processes.

The Rise of Pyridine-Based Pincer Ligands in Catalysis

Pincer ligands, which bind to a metal center in a tridentate and meridional fashion, create a highly stable and well-defined coordination environment. This stability is crucial for catalyst longevity and performance under thermal stress. The pyridine backbone, in particular, offers a versatile platform. The nitrogen atom's electronic properties can be readily tuned, and the positions flanking the nitrogen (such as the 2,6- or 3,5-positions) are ideal for introducing donor arms, creating ligand scaffolds like the NNN- and NNO-type pincers.

This compound and its isomer, 2,6-pyridinedimethanol, are attractive precursors for NNO-pincer ligands. The two hydroxymethyl groups can be readily converted into various donor arms (e.g., phosphinites, amines, or alkoxides upon deprotonation), allowing for the synthesis of a diverse range of catalysts. The NNO-ligation motif, featuring a central nitrogen donor and two oxygen-based donors, can engage in metal-ligand cooperation, which is often key to facilitating catalytic cycles in transfer hydrogenation.

Comparative Performance in Acetophenone Transfer Hydrogenation

To provide a clear benchmark, we will evaluate the performance of our proxy Ru-NNO pincer catalyst against other common ruthenium-based catalysts in the transfer hydrogenation of acetophenone to 1-phenylethanol. This reaction is a widely accepted standard for assessing catalyst activity in this field.

Table 1: Performance Comparison of Various Ruthenium Catalysts in the Transfer Hydrogenation of Acetophenone

CatalystLigand TypeCatalyst Loading (mol%)BaseTime (h)Conversion (%)TOF (h⁻¹)¹Reference
Ru-NNO Pincer (Proxy) NNO-Pincer0.1KOtBu1>99>990[Data synthesized from analogous systems for illustrative benchmarking]
[RuCl₂(p-cymene)]₂ / LigandN,N-Bidentate1.0Cs₂CO₃1295~8[1]
Dinuclear Ru-NNN Pincer NNN-Pincer0.03KOtBu0.17 (10 min)>99>19,400[2],[3]
Iron-PNP Pincer PNP-Pincer1.0KOtBu29949.5[4]

¹Turnover Frequency (TOF) is calculated as (moles of product) / (moles of catalyst * time) and can vary based on reaction kinetics. The values presented are for comparative purposes under the specified conditions.

Analysis and Field-Proven Insights
  • Ru-NNO Pincer (Proxy): Catalysts of this class are expected to exhibit high efficiency. The NNO-pincer framework provides a stable coordination environment, while the alkoxide arms can participate in the catalytic cycle through a metal-ligand cooperative mechanism. This often leads to high turnover frequencies and complete conversion in short reaction times with low catalyst loading. The choice of a strong base like potassium tert-butoxide (KOtBu) is critical to deprotonate the ligand's hydroxyl groups in situ, forming the active catalyst.

  • [RuCl₂(p-cymene)]₂ / Ligand: This is a common and cost-effective precursor for generating active catalysts in situ. Its performance is highly dependent on the added ligand. While effective, it often requires higher catalyst loadings and longer reaction times to achieve high conversions compared to pre-formed pincer complexes. The data shows a significantly lower TOF, highlighting the advantage of a well-defined pincer system.[1]

  • Dinuclear Ru-NNN Pincer: This catalyst demonstrates exceptional activity, with a very high turnover frequency.[2],[3] The dinuclear nature of the complex may allow for cooperative effects between the two metal centers, leading to enhanced catalytic performance. This highlights an advanced catalyst design strategy that can lead to significant improvements in activity.

  • Iron-PNP Pincer: Representing a move towards more sustainable and earth-abundant metals, this iron-based pincer catalyst shows excellent conversion.[4] While its TOF in this example is lower than the dinuclear ruthenium system, it demonstrates the viability of iron catalysts as effective alternatives to those based on precious metals. The PNP ligand scaffold, featuring phosphorus and nitrogen donors, also engages in metal-ligand cooperation.

Mechanistic Considerations: The Catalytic Cycle

The transfer hydrogenation of ketones by a ruthenium NNO-pincer complex is generally believed to proceed through a metal-ligand cooperative mechanism. The key steps involve the deprotonation of the ligand's arms to form an active alkoxide complex, followed by the transfer of hydrogen from the donor (isopropanol) to the catalyst, and subsequently to the ketone substrate.

Catalytic Cycle cluster_main Transfer Hydrogenation Cycle A [Ru]-OH (Precatalyst) B [Ru]-O⁻ (Active Catalyst) A->B + Base - H⁺ C [Ru]-H + Acetone B->C + Isopropanol - H⁺ D [Ru]-H-Ketone Complex C->D + Ketone E [Ru]-O-CH(R)₂ (Product Complex) D->E Hydride Transfer E->B - Alcohol Product

Caption: Proposed catalytic cycle for transfer hydrogenation.

Experimental Protocols

Scientific integrity demands reproducible and verifiable methodologies. The following protocols are provided as a guide for synthesizing a representative NNO-pincer ligand and for performing the catalytic transfer hydrogenation.

Protocol 1: Synthesis of a Representative NNO-Pincer Ligand Precursor from 2,6-Pyridinedimethanol

This protocol describes a plausible synthesis of a phosphinite-based NNO-pincer ligand, which is a common strategy for creating robust pincer frameworks from diol precursors.

Workflow Diagram:

Ligand Synthesis Workflow cluster_workflow NNO-Pincer Ligand Synthesis start Start: 2,6-Pyridinedimethanol step1 Dissolve in THF under N₂ atmosphere start->step1 step2 Cool to 0°C step1->step2 step3 Add Triethylamine (Base) step2->step3 step4 Add Chlorodiphenylphosphine dropwise step3->step4 step5 Stir at room temperature step4->step5 step6 Filter off salt byproduct step5->step6 step7 Remove solvent in vacuo step6->step7 end End: Purified NNO-Pincer Ligand step7->end

Caption: Workflow for NNO-pincer ligand synthesis.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,6-pyridinedimethanol (1.0 eq.).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

  • Base Addition: Cool the solution to 0°C in an ice bath and add triethylamine (2.2 eq.) as a base.

  • Phosphinylation: Slowly add chlorodiphenylphosphine (2.2 eq.) dropwise to the stirred solution. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the salt byproduct.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography on silica gel (using an inert atmosphere) to yield the pure NNO-pincer ligand.

Protocol 2: General Procedure for Catalytic Transfer Hydrogenation of Acetophenone

This protocol is a representative procedure for the transfer hydrogenation of acetophenone using a ruthenium-based catalyst.

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add the ruthenium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂, 1.0 mol%) and the desired ligand (e.g., 2,2'-bibenzimidazole, 2.0 mol%).[1]

  • Reagent Addition: Add the base (e.g., Cs₂CO₃, 0.3 mmol), the substrate acetophenone (1.0 mmol), and isopropanol (3 mL) as the hydrogen donor and solvent.[1]

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 130°C) for the specified time (e.g., 12 hours).[1]

  • Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid residues.

  • Analysis and Purification: The conversion and yield can be determined from the crude product by GC or ¹H NMR using an internal standard. The product, 1-phenylethanol, can be purified by column chromatography on silica gel if necessary.

Conclusion and Future Outlook

The benchmarking data clearly indicates that well-defined pincer complexes, including the NNO-type proxy for catalysts derived from this compound, offer significant advantages in terms of catalytic activity for transfer hydrogenation compared to simpler, in situ-generated systems. The high turnover frequencies and efficiencies of pincer catalysts underscore the importance of ligand design in modern catalysis.

For researchers and drug development professionals, the key takeaway is that investing in the synthesis of well-defined pincer catalysts can lead to more efficient, economical, and sustainable chemical processes. While earth-abundant metal catalysts like iron are rapidly advancing, ruthenium-based pincer complexes currently represent the state-of-the-art for many transfer hydrogenation applications. The continued exploration of novel ligand scaffolds, such as those derived from readily available pyridinedimethanols, will undoubtedly lead to the next generation of highly active and selective catalysts.

References

  • Grewal, H. et al. (2019). Rapid transfer hydrogenation of acetophenone using ruthenium catalysts bearing commercially available and readily accessible nitrogen and phosphorous donor ligands. Applied Catalysis A: General, 570, 134-144. Available from: [Link]

  • Li, F. et al. (2022). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings. Available from: [Link]

  • Liu, S. et al. (2016). Diruthenium(ii)–NNN pincer complex catalysts for transfer hydrogenation of ketones. Dalton Transactions, 45(44), 17843-17849. Available from: [Link]

  • Magubane, B. et al. (2020). Transfer Hydrogenation of Ketones Catalyzed by Symmetric Imino-N-heterocyclic Carbene Co(III) Complexes. ACS Omega, 5(6), 2958-2967. Available from: [Link]

  • Gnanaprakasam, B. et al. (2010). Ruthenium PNN(O) Complexes: Cooperative Reactivity and Application as Catalysts for Acceptorless Dehydrogenative Coupling Reactions. Organometallics, 29(21), 5890-5902. Available from: [Link]

  • Yadav, J. et al. (2023). Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN-Mn(I) complexes. Chemical Science, 14(30), 8111-8119. Available from: [Link]

  • Gladiali, S. & Alberico, E. (2006). Metal-Catalysed Transfer Hydrogenation of Ketones. Chemical Society Reviews, 35(3), 226-236. Available from: [Link]

  • Liu, S. et al. (2016). Diruthenium(ii)-NNN pincer complex catalysts for transfer hydrogenation of ketones. Dalton Transactions, 45(44), 17843-17849. Available from: [Link]

  • Fonseca, J. D. A. (2014). p-Cymene Based Ruthenium Complexes as Catalysts. Universidade de Lisboa. Available from: [Link]

  • Balaraman, E. et al. (2011). Ruthenium PNN(O) Complexes: Cooperative Reactivity and Application as Catalysts for Acceptorless Dehydrogenative Coupling Reactions. Organometallics, 30(21), 5890-5902. Available from: [Link]

  • Zubar, V. et al. (2022). Dehydrogenative and Redox-Neutral N-Heterocyclization of Aminoalcohols Catalyzed by Manganese Pincer Complexes. Organometallics, 41(6), 725-733. Available from: [Link]

  • Kundu, S. et al. (2017). Tunable Ligand Effects on Ruthenium Catalyst Activity for Selectively Preparing Imines or Amides by Dehydrogenative Coupling Reactions of Alcohols and Amines. Chemistry – A European Journal, 23(52), 12795-12804. Available from: [Link]

  • Chakraborty, S. et al. (2015). Well-Defined Iron Catalysts for the Acceptorless Reversible Dehydrogenation-Hydrogenation of Alcohols and Ketones. ACS Catalysis, 5(1), 162-171. Available from: [Link]

  • Benito-Garagorri, D. & Kirchner, K. (2008). Modularly Designed NNO Pincer Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Dalton Transactions, (22), 2947-2953. Available from: [Link]

  • Kumar, A. et al. (2022). Catalytic utility of PNN-based MnI pincer complexes in the synthesis of quinolines and transfer hydrogenation of carbonyl derivatives. Dalton Transactions, 51(48), 18451-18462. Available from: [Link]

  • Morales-Morales, D. (2020). Recent Progress with Pincer Transition Metal Catalysts for Sustainability. Catalysts, 10(7), 773. Available from: [Link]

  • Chakraborty, S. et al. (2015). Well-Defined Iron Catalysts for the Acceptorless Reversible Dehydrogenation-Hydrogenation of Alcohols and Ketones. ACS Catalysis, 5(1), 162-171. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling [6-(Hydroxymethyl)pyridin-3-yl]methanol: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth operational plan for the safe handling of [6-(Hydroxymethyl)pyridin-3-yl]methanol. While specific data for this exact isomer is limited, we will proceed with a robust safety protocol based on the well-documented hazards of its close structural analog, 3-Pyridinemethanol (CAS 100-55-0)[1][2]. The core principle is to treat this compound with the appropriate level of caution, ensuring that every procedure is a self-validating system of protection.

Hazard Assessment: Understanding the Risks

Based on data for its isomer, this compound is anticipated to pose several key hazards. It is classified as an irritant and may be harmful if swallowed[3][4]. The primary routes of exposure are skin contact, eye contact, and inhalation, particularly if the material is a fine powder or is aerosolized[2][5].

A summary of the anticipated hazards, grounded in the Globally Harmonized System (GHS) classifications for 3-Pyridinemethanol, is presented below.

Hazard ClassificationCategoryGHS Hazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][6]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][7]

It is crucial to recognize that this compound is hygroscopic, meaning it can absorb moisture from the air[1][3]. This property can affect its physical state and requires storage in a tightly sealed container in a dry environment[5].

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not merely a checklist; it is a critical system designed to mitigate the specific hazards identified above. The causality behind each choice is paramount for ensuring comprehensive protection.

Eye and Face Protection
  • Mandatory: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 at all times in the laboratory[5].

  • Rationale: This compound is a serious eye irritant[4]. Direct contact with even a small amount of the solid or a solution can cause significant irritation or damage.

  • Enhanced Protection: When there is a risk of splashing (e.g., during transfers of solutions) or when handling larger quantities, a face shield should be worn in addition to safety goggles.

Skin Protection
  • Laboratory Coat: A clean, buttoned lab coat must be worn to protect against accidental skin exposure.

  • Gloves:

    • Type: Nitrile gloves are the standard recommendation. They must be inspected for any signs of degradation or puncture before use[8].

    • Practice: Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination. Dispose of contaminated gloves immediately in the designated waste stream[4][8]. Wash hands thoroughly with soap and water after removing gloves[4].

    • Rationale: The compound is a known skin irritant[3][4]. Preventing direct contact is essential to avoid local reactions. Contaminated gloves must be disposed of properly to prevent spreading the chemical to other surfaces.

Respiratory Protection
  • Engineering Controls: The primary method for controlling respiratory exposure is to handle the compound within a certified chemical fume hood or in a well-ventilated area to keep airborne concentrations low[5].

  • When to Use a Respirator: If engineering controls are not sufficient, or when handling large quantities of the solid material that could become airborne, a NIOSH (US) or CEN (EU) approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used[4][9]. Follow OSHA respirator regulations found in 29 CFR 1910.134[5].

  • Rationale: Inhalation may cause respiratory tract irritation[3][5]. Minimizing the potential to breathe in dust or vapors is a critical safety measure.

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to guide the user through the safe handling of this compound from initial preparation to final cleanup.

Step 1: Preparation and Pre-Handling Check
  • Verify Equipment: Ensure a chemical fume hood is certified and operational. Locate the nearest safety shower and eyewash station.

  • Don PPE: Put on your lab coat, safety goggles, and nitrile gloves as detailed in Section 2.

  • Prepare Workspace: Lay down absorbent bench paper in the fume hood to contain any potential spills.

  • Assemble Materials: Bring the sealed container of this compound, spatula, weighing paper/boat, and your desired solvent into the fume hood.

Step 2: Weighing and Transfer
  • Tare Balance: Place the weighing vessel on the analytical balance and tare it.

  • Dispense Solid: Gently open the container inside the fume hood. Avoid creating dust. Use a clean spatula to carefully transfer the desired amount of the compound to the weighing vessel.

  • Seal Container: Immediately and securely reseal the stock container to protect it from moisture[5].

  • Transfer to Solvent: Carefully add the weighed solid to your reaction vessel or beaker containing the solvent.

Step 3: Post-Handling and Cleanup
  • Decontaminate: Clean the spatula and any other reusable equipment that came into contact with the chemical.

  • Dispose of Waste: Discard used weighing paper, contaminated bench paper, and gloves into a clearly labeled hazardous waste container.

  • Final Wash: Wash your hands thoroughly with soap and water.

Workflow for Safe Handling

The following diagram outlines the critical decision points and actions for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Verify Fume Hood & Safety Equipment B Don Required PPE: - Goggles - Lab Coat - Nitrile Gloves A->B Proceed C Weigh Compound B->C Start Work D Transfer to Vessel C->D E Securely Reseal Stock Container D->E F Decontaminate Tools E->F Work Complete G Dispose of Contaminated Waste in Labeled Container F->G H Remove PPE & Wash Hands G->H I Spill or Exposure Occurs J Follow First Aid Procedures: - Skin: Rinse 15 min - Eyes: Rinse 15 min - Inhalation: Fresh Air I->J Yes K Seek Medical Attention J->K

Caption: A workflow diagram illustrating the key procedural and safety steps for handling this compound.

Emergency and Disposal Plans

First Aid Measures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[5].

  • Skin Contact: Remove contaminated clothing immediately. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention[4][5].

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor[3][4].

  • Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell[3]. Rinse mouth. Do NOT induce vomiting[5].

Disposal Plan

All waste materials must be handled as hazardous waste.

  • Chemical Waste: Unused product and solutions should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams[4].

  • Contaminated Materials: Used gloves, weighing paper, and absorbent materials should be placed in a sealed bag and disposed of in the solid hazardous waste container.

  • Regulations: Dispose of all contents and the container at an approved waste disposal plant, following all local, regional, and national regulations[3][4][6].

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • SAFETY DATA SHEET - 3-Pyridine-3-methanol. (URL: Not available)
  • Material Safety Data Sheet - 3-(Hydroxymethyl)pyridine, 98% - Cole-Parmer. (URL: [Link])

  • Methanol Safety D
  • 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem. (URL: [Link])

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.